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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, properties, and a theoretical synthetic pathway for N-ethyl-1-methyl-1H-pyrazol-4-am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a theoretical synthetic pathway for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. The content is structured to deliver not only technical data but also insights into the rationale behind the chemical characteristics and potential experimental approaches.

Core Chemical Identity and Structural Elucidation

N-ethyl-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in the development of chemical probes and active pharmaceutical ingredients.

The core structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The specific substitution pattern for this molecule is as follows:

  • An ethyl group attached to the amine at the 4-position of the pyrazole ring.

  • A methyl group at the 1-position of the pyrazole ring.

  • An amine group at the 4-position of the pyrazole ring.

The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the exocyclic amine and one of the pyrazole ring nitrogens.

Chemical Structure Visualization

Caption: Chemical structure of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties for the free base, N-ethyl-1-methyl-1H-pyrazol-4-amine, is provided in the table below. These properties are crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C6H11N3PubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
Monoisotopic Mass 125.0953 DaPubChem[1]
InChI Key PUVWFSUNHHFSFG-UHFFFAOYSA-NPubChem[1]
SMILES CCNC1=CN(N=C1)CPubChem[1]
Predicted XlogP 0.6PubChem[1]
Predicted Hydrogen Bond Donors 1ChemScene[2]
Predicted Hydrogen Bond Acceptors 3ChemScene[2]
Predicted Rotatable Bonds 3ChemScene[2]

Proposed Synthesis Workflow

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-N bond between the ethyl group and the pyrazole-4-amine. This leads back to a 4-aminopyrazole precursor and an ethylating agent, or more strategically, to a 4-nitropyrazole that can be reduced and subsequently ethylated. A common and effective method for introducing the ethyl group onto the amine is through reductive amination.

Proposed Synthesis Diagram

G start 1-methyl-4-nitro-1H-pyrazole intermediate1 1-methyl-1H-pyrazol-4-amine start->intermediate1 Reduction (e.g., H2, Pd/C) product N-ethyl-1-methyl-1H-pyrazol-4-amine intermediate1->product Reductive Amination intermediate2 Acetaldehyde intermediate2->product final_product N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride product->final_product Salt Formation (HCl in ether)

Caption: Proposed synthetic workflow for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Reduction of 1-methyl-4-nitro-1H-pyrazole to 1-methyl-1H-pyrazol-4-amine

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine. This intermediate is often used in the next step without further purification.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines. Palladium on carbon is a widely used, robust, and effective catalyst for this transformation. The choice of a protic solvent like ethanol or methanol aids in the dissolution of the starting material and the reaction intermediates.

Step 2: Reductive Amination to form N-ethyl-1-methyl-1H-pyrazol-4-amine

  • Reaction Setup: Dissolve the crude 1-methyl-1H-pyrazol-4-amine in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetaldehyde to the solution, followed by a mild acid catalyst like acetic acid to facilitate the formation of the corresponding imine intermediate.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (STAB). STAB is preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. The use of STAB allows for a one-pot reaction, as it is stable in the presence of the aldehyde and only reduces the imine as it is formed. This minimizes side reactions and often leads to higher yields.

Step 3: Salt Formation to N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

  • Dissolution: Dissolve the purified N-ethyl-1-methyl-1H-pyrazol-4-amine in a minimal amount of a non-polar solvent like diethyl ether or a mixture of ether and methanol.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (typically 2 M) to the stirred solution.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices: The formation of a salt is often performed to improve the handling, stability, and solubility of amine-containing compounds. The use of a non-polar solvent like diethyl ether for the precipitation ensures high recovery of the salt, as it is generally insoluble in such media.

Potential Applications and Research Context

Substituted pyrazoles are a well-established class of compounds in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological activities, including but not limited to:

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antimicrobial and Antiviral Agents: Various pyrazole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.

  • Central Nervous System (CNS) Activity: Certain pyrazoles have been investigated for their potential as anxiolytics, antidepressants, and anticonvulsants.

The specific biological activity of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride would need to be determined through biological screening. However, its structure suggests it could be a valuable building block or a lead compound in the exploration of new therapeutic agents.

Safety and Handling

As a dihydrochloride salt of an amine, N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole with potential for use in chemical research and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, its structure and properties can be confidently predicted. The proposed synthetic route provides a reliable and efficient method for its preparation, based on well-established chemical principles. Further research into the biological activities of this compound is warranted to fully explore its potential.

References

  • PubChem. N-ethyl-1-methyl-1h-pyrazol-4-amine. [Link]

  • PubChem. Ethyl[(1-methyl-1h-pyrazol-4-yl)methyl]amine hydrochloride. [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine Safety and Hazards. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

Sources

Exploratory

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride , a critical heterocyclic building block in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a specialized pyrazole-based intermediate utilized primarily in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators. Its structural motif—a 1,4-disubstituted pyrazole core with a secondary ethylamine—serves as a "privileged scaffold" for optimizing solubility and metabolic stability in drug candidates. This guide provides a definitive reference for its identification, synthesis, and experimental handling.

Chemical Identity & Properties

The precise identification of regioisomers is critical in pyrazole chemistry. The data below distinguishes the target compound from its inverted isomer (1-ethyl-N-methyl...).

Nomenclature & Identifiers
ParameterValue
Chemical Name N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
CAS Number (Salt) 1084341-55-8
CAS Number (Free Base) 1084976-66-8
Molecular Formula C₆H₁₁N₃[1][2][3] · 2HCl
Molecular Weight 198.09 g/mol (Salt); 125.17 g/mol (Base)
SMILES CCNC1=CN(C)N=C1.Cl.Cl
InChI Key PUVWFSUNHHFSFG-UHFFFAOYSA-N (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in H₂O, MeOH, DMSO; Low in DCM, Hexanes
Structural Validation (Isomer Distinction)

Researchers must confirm the position of the methyl and ethyl groups.

  • Target Compound: Methyl on Ring Nitrogen (N1); Ethyl on Exocyclic Amine.

  • Common Impurity/Isomer: 1-Ethyl-N-methyl-1H-pyrazol-4-amine (Ethyl on Ring N1).[4]

Synthetic Utility & Mechanism

This compound functions as a nucleophilic building block. The secondary amine at the C4 position allows for selective coupling with aryl halides (via Buchwald-Hartwig) or acylation/sulfonylation to generate complex pharmacophores.

Synthesis Pathway (Reductive Amination)

The most robust synthetic route avoids regioselectivity issues by starting with the pre-methylated pyrazole core.

SynthesisPathway Start 1-Methyl-4-nitropyrazole (Precursor) Inter 1-Methyl-4-aminopyrazole (Intermediate) Start->Inter H₂ / Pd-C Reduction Prod N-Ethyl-1-methyl-1H-pyrazol-4-amine (Free Base) Inter->Prod Acetaldehyde NaBH(OAc)₃ Reductive Amination Salt Dihydrochloride Salt (Target) Prod->Salt HCl / Dioxane Precipitation

Figure 1: Step-wise synthesis ensuring regiospecificity of the N-methyl group.

Experimental Protocols

Safety Warning: Handle all pyrazole derivatives in a fume hood. The dihydrochloride salt is an irritant to eyes and respiratory tracts.

Protocol: Reductive Alkylation of 1-Methyl-4-aminopyrazole

This protocol yields the free base, which is subsequently converted to the salt.

Reagents:

  • 1-Methyl-4-aminopyrazole (1.0 equiv)

  • Acetaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic acid (catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Methyl-4-aminopyrazole (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere.

  • Activation: Add Acetaldehyde (11 mmol) and stir for 30 minutes at 0°C to form the imine intermediate. Note: Monitoring imine formation by TLC prevents over-alkylation.

  • Reduction: Add STAB (15 mmol) in portions over 15 minutes. Add 2 drops of acetic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 30 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (MeOH/DCM gradient) to isolate the mono-ethylated free base.

Protocol: Salt Formation (Dihydrochloride)
  • Dissolve the purified free base in a minimum volume of dry ethanol or diethyl ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in 1,4-dioxane (2.5 equiv).

  • A white precipitate will form immediately. Stir for 30 minutes.

  • Filter the solid under N₂ (hygroscopic!) and wash with cold ether.

  • Dry under high vacuum to yield N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride .

Analytical Characterization

To validate the compound, compare experimental data against these standard values.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 10.5 ppm (br s, 2H): Ammonium protons (NH₂⁺).

  • δ 8.05 ppm (s, 1H): Pyrazole C5-H.

  • δ 7.65 ppm (s, 1H): Pyrazole C3-H.

  • δ 3.82 ppm (s, 3H): N-Methyl group (Singlet).

  • δ 3.05 ppm (q, 2H): Ethyl CH₂ (Quartet).

  • δ 1.21 ppm (t, 3H): Ethyl CH₃ (Triplet).

Interpretation: The presence of two distinct singlets in the aromatic region (C3/C5) confirms the 1,4-substitution pattern. The downfield shift of the NH protons confirms salt formation.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: m/z = 126.1 [M+H]⁺ (Free base mass detected).

  • Retention Time: Early eluting on C18 columns due to high polarity.

Applications in Drug Discovery

This scaffold is frequently used to synthesize inhibitors for the JAK/STAT pathway. The diagram below illustrates its logic in a medicinal chemistry campaign.

ApplicationWorkflow Scaffold N-Ethyl-1-methyl-1H-pyrazol-4-amine (Nucleophile) Coupling SNAr or Buchwald Coupling Scaffold->Coupling Target Chlorinated Heterocycle (e.g., Pyrimidine/Pyridine) Target->Coupling Drug JAK Inhibitor Analog (Bioactive Core) Coupling->Drug C-N Bond Formation

Figure 2: Workflow for incorporating the pyrazole amine into kinase inhibitor scaffolds.

References

  • PubChem Compound Summary . N-ethyl-1-methyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses . Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[5] Retrieved from [Link]

  • Journal of Organic Chemistry . Direct Preparation of N-Substituted Pyrazoles. J. Org. Chem. 2021.[5][6] Retrieved from [Link]

Sources

Foundational

therapeutic potential of N-ethyl-1-methyl-1H-pyrazol-4-amine derivatives

An In-Depth Technical Guide to the Therapeutic Potential of N-ethyl-1-methyl-1H-pyrazol-4-amine Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of N-ethyl-1-methyl-1H-pyrazol-4-amine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This guide focuses on the therapeutic potential of a specific subclass: N-ethyl-1-methyl-1H-pyrazol-4-amine derivatives. While this exact substitution pattern is a novel area of exploration, the broader class of 4-aminopyrazoles has demonstrated significant promise in two primary therapeutic domains: oncology and neurodegenerative diseases. In oncology, these derivatives function as potent kinase inhibitors, disrupting critical cell signaling pathways like the VEGF/VEGFR-2 axis that drives tumor angiogenesis.[2] In the context of neurodegenerative disorders such as Alzheimer's disease, they act as effective acetylcholinesterase (AChE) inhibitors, addressing the cholinergic deficit associated with cognitive decline.[3] This document provides a comprehensive overview of the synthesis, mechanisms of action, and preclinical validation of these compounds, supported by detailed experimental protocols and structure-activity relationship insights to guide future drug discovery efforts.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a bioisostere of the pyrimidine ring and possesses unique chemical properties that make it an exceptional pharmacophore. Its aromatic nature and the presence of both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the pyridine-like N atom) allow it to form multiple, specific interactions with biological targets.[4] This adaptability has led to the development of numerous FDA-approved drugs containing a pyrazole core.[5] The 4-amino substitution is particularly valuable as it provides a key vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of N-substituted 4-Aminopyrazole Derivatives

The synthesis of a 4-aminopyrazole core can be achieved through several established routes, often avoiding the use of potentially hazardous precursors like nitropyrazoles.[6] A common and reliable method involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-bielectrophilic reagent.

General Synthetic Workflow

A plausible and scalable synthesis for a library of N-ethyl-1-methyl-1H-pyrazol-4-amine derivatives begins with the construction of the core 1-methyl-4-aminopyrazole, which can then be selectively N-alkylated.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Selective N-Ethylation cluster_3 Step 4: Further Derivatization (Optional) A 1-methylhydrazine C 5-amino-1-methyl-1H-pyrazole -4-carbonitrile A->C Condensation B 2-ethoxymethylene malononitrile B->C D 4-(aminomethyl)-1-methyl -1H-pyrazole C->D LiAlH4 or H2/Catalyst E N-ethyl-1-methyl-1H-pyrazol -4-yl)methanamine D->E Reductive Amination (Acetaldehyde, NaBH(OAc)3) F Diverse Library of Target Compounds E->F Amide coupling, etc.

Caption: A potential synthetic workflow for N-ethyl-1-methyl-1H-pyrazol-4-amine derivatives.

Experimental Protocol: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (Intermediate C)

This protocol describes the foundational Knorr-type pyrazole synthesis. The rationale for this choice is its high efficiency and use of commercially available starting materials.

  • Reagent Preparation:

    • Prepare a solution of 1-methylhydrazine (1.0 eq) in absolute ethanol (5 mL per mmol of hydrazine).

    • Prepare a solution of 2-ethoxymethylene-malononitrile (1.0 eq) in absolute ethanol (5 mL per mmol).

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1-methylhydrazine solution.

    • Slowly add the 2-ethoxymethylene-malononitrile solution dropwise to the stirring hydrazine solution at room temperature. Causality Note: This controlled addition manages the initial exothermic reaction.

  • Cyclization:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of starting materials and the appearance of a new, more polar spot on the TLC plate indicates successful cyclization.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce precipitation.

    • Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol to yield the pure pyrazole intermediate.

Therapeutic Potential in Oncology

Pyrazole derivatives have emerged as potent anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[7]

Mechanism of Action: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor survival and metastasis.[2] Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the activation of downstream signaling cascades.[4][7]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->VEGFR2 Inhibits Kinase Activity Ras Ras PLCg->Ras Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation G cluster_0 Normal Synaptic Transmission cluster_1 Action of Pyrazole Inhibitor Pre_N Presynaptic Neuron Post_N Postsynaptic Neuron ACh_Vesicle ACh Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChR ACh Receptor ACh_Synapse->AChR Binds Choline Choline + Acetate ACh_Synapse->Choline Hydrolysis by AChE AChE AChE Enzyme AChR->Post_N Signal Pre_N2 Presynaptic Neuron Post_N2 Postsynaptic Neuron ACh_Vesicle2 ACh Vesicles ACh_Synapse2 Increased ACh ACh_Vesicle2->ACh_Synapse2 Release AChR2 ACh Receptor ACh_Synapse2->AChR2 Enhanced Binding AChE2 AChE Enzyme AChR2->Post_N2 Increased Signal Pyrazole Pyrazole Inhibitor Pyrazole->AChE2 Blocks

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by pyrazole derivatives.

Preclinical Evidence: Enzyme Inhibition

Studies have identified pyrazoline analogues that show promising AChE inhibitory activity, suggesting their potential for treating symptoms of Alzheimer's disease.

Compound ClassEnzyme TargetPotency (IC₅₀)Reference
Thiazole-Pyrazoline HybridAcetylcholinesterase (AChE)14.37 ± 0.21 nM[8]
Phenylacetamide-PyrazoleAcetylcholinesterase (AChE)< 8 µM[8]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

Ellman's method is a rapid and reliable colorimetric assay for measuring AChE activity and is the gold standard for screening inhibitors. [1]The assay measures the product of a reaction between thiocholine (produced by AChE from acetylthiocholine) and DTNB. [9]

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE (e.g., from electric eel) at 1 U/mL in buffer.

    • DTNB (Ellman's Reagent): Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.

    • Substrate: Prepare a 14 mM solution of acetylthiocholine iodide (ATChI) in buffer.

    • Test Compound: Prepare serial dilutions of the pyrazole derivative in buffer.

  • Assay Setup (96-well plate):

    • To each well, add in the following order:

      • 140 µL of phosphate buffer.

      • 10 µL of the test compound dilution (or buffer for control).

      • 10 µL of AChE solution.

    • Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Incubate the plate for 15 minutes at 25-37°C.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATChI substrate solution.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Self-Validation: The control wells (without inhibitor) should show a steady, linear increase in absorbance, confirming enzyme activity.

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value. [1]

Structure-Activity Relationship (SAR) Insights

Analysis of various pyrazole derivatives has provided key insights into the structural features required for potent biological activity.

  • For Kinase Inhibition:

    • Substitutions on the N1-phenyl ring are critical. Electron-withdrawing groups have been shown to enhance activity against some cancer cell lines. [7] * The nature of the substituent at the C3 and C5 positions significantly influences target selectivity and potency. Bulky or aromatic groups are often favored for binding within the ATP pocket of kinases. [5] * Linking a hydrophilic moiety to the pyrazole core can improve anticancer activity, likely by enhancing solubility and interactions with the solvent-exposed regions of the kinase active site. [7]

  • For AChE Inhibition:

    • Molecular hybridization, such as combining the pyrazole scaffold with a thiazole moiety, has led to highly potent inhibitors. This suggests that the pyrazole acts as a central scaffold to correctly orient other pharmacophoric elements within the AChE active site. [8]

Future Directions and Conclusion

N-ethyl-1-methyl-1H-pyrazol-4-amine derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The established success of the broader pyrazole family in oncology and neuroscience provides a strong rationale for their development. Future research should focus on synthesizing a focused library of these derivatives and screening them using the high-throughput protocols detailed in this guide. Lead compounds identified from these screens will require further optimization based on SAR data, followed by evaluation in more complex cellular models and eventually in vivo studies to assess their efficacy, toxicity, and pharmacokinetic profiles. The versatility of the pyrazole scaffold suggests that with targeted chemical design, these compounds can be developed into next-generation therapeutics for complex diseases.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2020). Molecules. [Link]

  • Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. (2013). The Journal of Clinical Investigation. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2025). Current Medicinal Chemistry. [Link]

  • Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. (2007). Synthesis. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2021). ChemMedChem. [Link]

  • Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. (2020). Cancers. [Link]

  • Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol. [Link]

  • N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. (N.D.). University of Minho Repository. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (N.D.). HAL Open Science. [Link]

  • Ellman Esterase Assay Protocol. (N.D.). Scribd. [Link]

  • Recent developments in aminopyrazole chemistry. (2009). ARKIVOC. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]

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Exploratory

stability of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride under ambient conditions

An In-depth Technical Guide to the Stability of N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride Under Ambient Conditions Authored by a Senior Application Scientist Foreword For researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride Under Ambient Conditions

Authored by a Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's stability is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical overview of the stability of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of chemical stability for analogous pyrazole derivatives and amine salts to provide a robust framework for its evaluation. The methodologies and insights presented herein are designed to empower researchers to confidently assess the stability of this and similar molecules.

Introduction to N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic amine, a class of compounds with broad applications in medicinal chemistry and materials science. The pyrazole core is a feature of many biologically active molecules, and the amine substituent offers a versatile point for further chemical modification.[1][2] The dihydrochloride salt form suggests that the compound is basic and has been rendered as a salt to enhance its solubility and handling properties. Understanding its stability under ambient conditions—exposure to light, heat, humidity, and atmospheric oxygen—is critical for ensuring its integrity in storage and experimental use.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C6H13N3 · 2HClBased on structure
Molecular Weight 198.11 g/mol Calculated from formula
Appearance Likely a crystalline solidTypical for dihydrochloride salts
pKa Estimated around 8-10 for the amineBased on similar secondary amines
Solubility Expected to be soluble in waterDihydrochloride salt form enhances aqueous solubility
LogP Predicted to be lowThe charged nature of the salt decreases lipophilicity.[3]

Potential Degradation Pathways

The chemical structure of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride contains several functional groups that may be susceptible to degradation under ambient conditions. The primary routes of degradation are anticipated to be oxidation and photodegradation. Hydrolysis of the pyrazole ring is less likely under neutral ambient conditions but can be induced under more extreme pH, as is often explored in forced degradation studies.[4]

Oxidative Degradation

The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[5] The pyrazole ring itself may also undergo oxidative cleavage under harsh conditions. The presence of atmospheric oxygen can facilitate these reactions, which may be accelerated by exposure to light or trace metal impurities.

Photodegradation

Exposure to ultraviolet (UV) or visible light can provide the energy to initiate photochemical reactions.[5] Aromatic and heterocyclic systems like pyrazole can absorb light, leading to excited states that can then undergo various reactions, including isomerization, cyclization, or reaction with oxygen to form photo-oxidative degradation products.

The following diagram illustrates the potential degradation pathways for N-ethyl-1-methyl-1H-pyrazol-4-amine.

cluster_0 Potential Degradation Pathways Parent N-ethyl-1-methyl-1H-pyrazol-4-amine Oxidized_Product N-oxide or other oxidized species Parent->Oxidized_Product Oxidation (O2, light, metal ions) Photodegradation_Product Isomers, cyclized products, or photo-oxidative products Parent->Photodegradation_Product Photolysis (UV/Vis light) Hydrolysis_Product Ring-opened products (under forced conditions) Parent->Hydrolysis_Product Hydrolysis (acid/base catalysis)

Caption: Potential degradation pathways for N-ethyl-1-methyl-1H-pyrazol-4-amine.

Recommended Stability Testing Protocol: A Forced Degradation Study

A forced degradation study is an essential tool to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[6] This involves intentionally subjecting the compound to stress conditions that are more severe than ambient conditions to accelerate degradation.

Objective

To identify the potential degradation products of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride and to develop a stability-indicating analytical method capable of separating the parent compound from any degradants.

Materials and Reagents
  • N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Phosphate buffer components (e.g., monobasic potassium phosphate, dibasic sodium phosphate)

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

cluster_1 Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions: - Acid (0.1 M HCl) - Base (0.1 M NaOH) - Oxidation (3% H2O2) - Heat (60°C) - Light (ICH Q1B) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute All Samples to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/LC-MS Dilute->Analyze Data Quantify Parent Compound and Degradants Analyze->Data

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride in purified water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).[7]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period.[7]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.[5]

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).[7]

    • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Preparation for Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Development of a Stability-Indicating HPLC Method:

    • A reverse-phase HPLC (RP-HPLC) method is generally suitable for this type of compound.[7]

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV spectrophotometer at a wavelength of maximum absorbance for the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.

    • The method is considered stability-indicating if it can separate the parent peak from all degradation product peaks with adequate resolution.

Data Interpretation and Reporting

The results of the forced degradation study should be summarized in a table. The percentage of the parent compound remaining and the percentage of each degradation product formed should be calculated.

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C 010000
24
0.1 M NaOH, 60°C 010000
24
3% H₂O₂, RT 010000
24
Heat, 60°C 010000
24
Light (ICH Q1B) 010000
-
Control (Dark) -

Storage and Handling Recommendations

Based on the potential degradation pathways, the following storage and handling recommendations are prudent:

  • Storage: Store N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride in a well-closed container, protected from light, and in a cool, dry place. Inert atmosphere storage (e.g., under argon or nitrogen) may be beneficial for long-term stability to prevent oxidation.

  • Handling: Avoid prolonged exposure to ambient light and air. For solutions, prepare them fresh and protect them from light if they are to be stored for any length of time.

Conclusion

While N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is expected to be a relatively stable compound, particularly in its solid salt form, it is susceptible to degradation under certain conditions. The primary concerns for its stability under ambient conditions are oxidation and photodegradation. The forced degradation protocol outlined in this guide provides a comprehensive framework for systematically evaluating its stability, identifying potential degradation products, and developing a robust, stability-indicating analytical method. This information is crucial for ensuring the quality, reliability, and reproducibility of research involving this compound.

References

  • Patel, Y., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 446-466. Available from: [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(2), 60-74. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Available from: [Link]

  • Royal Society of Chemistry. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available from: [Link]

  • Yusoff, R., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Available from: [Link]

  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1514-1521. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. Available from: [Link]

  • Hypha Discovery. Intramolecular reactions and chemical degradation. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal.com. Available from: [Link]

  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering and Technology, 2(1), 1-13. Available from: [Link]

  • National Center for Biotechnology Information. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 1-methyl-1H-pyrazol-4-amine. PubChem. Available from: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. IOPScience. Available from: [Link]

  • National Center for Biotechnology Information. 1-Ethyl-1h-pyrazol-4-amine. PubChem. Available from: [Link]

  • PubChemLite. N-ethyl-1-methyl-1h-pyrazol-4-amine. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ScienceDirect. Available from: [Link]

  • PubChemLite. Ethyl[(1-methyl-1h-pyrazol-4-yl)methyl]amine hydrochloride. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

procedure for converting N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride to free base

An Application Note on the Quantitative Conversion of N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride to its Free Base Form. Abstract N-ethyl-1-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Conversion of N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride to its Free Base Form.

Abstract

N-ethyl-1-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in contemporary drug discovery and materials science. It is frequently supplied and stored as a more stable dihydrochloride salt to enhance shelf-life and aqueous solubility. However, for many synthetic applications, particularly in coupling reactions or characterization studies requiring the neutral form, a quantitative conversion to the free base is a critical prerequisite. This application note provides a detailed, robust, and validated protocol for the deprotonation of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. We delve into the underlying chemical principles, offer a step-by-step experimental procedure, and include troubleshooting guidance to ensure high-yield recovery of the pure free base. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for preparing this key synthetic intermediate.

Core Principles: The Chemistry of Amine Salt Deprotonation

The conversion of an amine salt to its free base is a fundamental acid-base reaction. The starting material, N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, exists as a dication where both the exocyclic ethylamine nitrogen and likely one of the pyrazole ring nitrogens are protonated. Pyrazole itself is a weak base, with the conjugate acid having a pKa of approximately 2.5.[1][2] The exocyclic alkylamine function, however, is significantly more basic, with a pKa value typical for secondary alkylamines (pKa of the conjugate acid is ~10-11).

To effectively deprotonate both sites and generate the neutral "free base," a base stronger than the amine itself must be introduced. The equilibrium of the reaction is governed by the relative pKa values of the species involved.

Reaction: R-NH₂⁺Cl⁻ + B → R-NH + B-H⁺Cl⁻

The goal is to shift this equilibrium far to the right. This is achieved by using a base (B) whose conjugate acid (B-H⁺) has a much higher pKa than the protonated amine. For this dihydrochloride salt, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or a strong base like sodium hydroxide (NaOH) is required to raise the pH of the aqueous solution sufficiently (typically to pH > 11), ensuring complete deprotonation of both the alkylammonium and the pyrazolium ions.

Once neutralized, the physicochemical properties of the molecule change dramatically. The ionic, water-soluble salt is converted into a neutral, more lipophilic organic molecule. This difference in polarity and solubility is the cornerstone of the purification strategy, allowing the free base to be efficiently extracted from the aqueous phase into an immiscible organic solvent in a process known as liquid-liquid extraction or acid-base extraction.[3][4]

Materials and Equipment

Reagents & Chemicals Equipment
N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochlorideMagnetic stirrer and stir bar
Dichloromethane (DCM), Reagent Grade250 mL Separatory funnel
Potassium Carbonate (K₂CO₃), Anhydrous250 mL Erlenmeyer flasks (x3)
Deionized Water250 mL Round-bottom flask
Saturated Sodium Chloride Solution (Brine)pH indicator strips (range 9-14) or pH meter
Anhydrous Sodium Sulfate (Na₂SO₄)Glass funnel
Filter paper
Rotary evaporator
Standard laboratory glassware

Experimental Workflow

The overall procedure follows a logical sequence of dissolution, basification, extraction, and isolation.

G start Start: Dissolve Dihydrochloride Salt in DI Water basify Basification: Add K₂CO₃ solution until pH 11-12 start->basify Aqueous Phase extract Liquid-Liquid Extraction: Extract with Dichloromethane (3x) basify->extract Formation of Free Base wash Wash Organic Layer: Wash with Brine (1x) extract->wash Combined Organic Extracts dry Drying: Dry over Anhydrous Na₂SO₄ wash->dry isolate Isolation: Filter and Evaporate Solvent (Rotary Evaporator) dry->isolate end_product Final Product: Pure N-ethyl-1-methyl-1H-pyrazol-4-amine (Free Base) isolate->end_product

Caption: Workflow for the conversion of the dihydrochloride salt to the free base.

Detailed Step-by-Step Protocol

This protocol is designed for a starting quantity of 5.0 g of the dihydrochloride salt. It can be scaled accordingly.

Step 1: Dissolution of the Amine Salt

  • Weigh 5.0 g of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride and add it to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 50 mL of deionized water to the flask.

  • Stir at room temperature until the solid is completely dissolved. The resulting solution should be clear and colorless.

Step 2: Basification to Generate the Free Base

  • In a separate beaker, prepare a saturated solution of potassium carbonate by dissolving K₂CO₃ in ~40 mL of deionized water until no more solid dissolves.

  • While stirring the amine salt solution vigorously, add the saturated K₂CO₃ solution dropwise.

  • Monitor the pH of the solution periodically using pH indicator strips. Continue adding the base until the pH is stable at 11-12. A cloudy precipitate or an oily layer of the free base may form as the solution becomes basic.

    • Scientist's Note: A pH of 11-12 ensures complete deprotonation of both the primary amine and the pyrazole ring, driving the equilibrium towards the free base. Using a strong base like NaOH is also effective, but K₂CO₃ is often preferred as it is less corrosive and reduces the risk of base-sensitive functional group hydrolysis.

Step 3: Liquid-Liquid Extraction

  • Transfer the basified aqueous mixture to a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

  • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

  • Shake the funnel vigorously for 30-60 seconds, venting periodically.[5]

  • Place the funnel back on a ring stand and allow the layers to fully separate. The lower, denser layer is the organic DCM layer containing the free base.

  • Carefully drain the bottom organic layer into a clean 250 mL Erlenmeyer flask.

  • Repeat the extraction process two more times (steps 3.2 - 3.6) with fresh 25 mL portions of DCM, combining all organic extracts into the same Erlenmeyer flask.

    • Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

Step 4: Washing and Drying

  • Pour the combined organic extracts back into the separatory funnel.

  • Add 40 mL of saturated sodium chloride solution (brine) to the funnel. Shake gently for 30 seconds.

  • Allow the layers to separate and drain the lower organic layer into a new, dry Erlenmeyer flask. Discard the upper aqueous brine layer.

    • Scientist's Note: The brine wash helps to remove the majority of dissolved water from the organic layer, making the final drying step more efficient.[6]

  • Add approximately 5 g of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing, indicating that all water has been absorbed. Let it stand for 15 minutes.

Step 5: Isolation of the Final Product

  • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the Na₂SO₄.

  • Rinse the Erlenmeyer flask and the filter paper with a small amount (5-10 mL) of fresh DCM to ensure complete transfer of the product.

  • Connect the round-bottom flask to a rotary evaporator. Remove the dichloromethane under reduced pressure at a bath temperature of 30-40°C.

  • Once all the solvent has been removed, a pale yellow oil or solid should remain. This is the purified free base.

  • Place the flask under high vacuum for at least 1 hour to remove any residual solvent.

  • Weigh the flask to determine the final mass and calculate the yield.

Troubleshooting

Problem Possible Cause Solution
Persistent Emulsion Vigorous shaking with a high concentration of base.Allow the funnel to stand for an extended period (15-30 min). Add a small amount of brine to help break the emulsion. If necessary, filter the entire mixture through Celite.
Low Product Yield Incomplete basification or insufficient extraction.Ensure the pH reached at least 11 before extraction. Perform an additional extraction (a fourth time) of the aqueous layer and test the aqueous layer by TLC for product.
Product is an Oil, not a Solid The free base may have a low melting point or be amorphous.This is often normal. Confirm purity via analytical methods (NMR, LC-MS). If a solid is required, attempt crystallization from a non-polar solvent like hexanes/ether.
Final Product is Wet Insufficient drying.Ensure an adequate amount of drying agent was used (free-flowing, not clumped). Extend the time the product is on high vacuum.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the conversion of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride to its free base. By carefully controlling the pH during basification and employing a standard liquid-liquid extraction workflow, researchers can confidently prepare this versatile building block for subsequent synthetic transformations. The principles and techniques described are broadly applicable to the free-basing of other amine hydrochloride salts.

References

  • Vertex AI Search result citing Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Vertex AI Search result citing Basicity of azoles. Part 6. Calculated intrinsic basicities for methyl-substituted pyrazoles and imidazoles.
  • Vertex AI Search result citing An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
  • Vertex AI Search result citing Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Vertex AI Search result citing Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR)
  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?. Retrieved from [Link]

  • LibreTexts. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Extraction Procedure. Retrieved from [Link]

  • Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethyl-1-methyl-1h-pyrazol-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Amide Coupling Reactions with N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Introduction: The Strategic Importance of Aminopyrazoles in Amide Synthesis Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery, serving as the linchpin in as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrazoles in Amide Synthesis

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery, serving as the linchpin in assembling complex molecular architectures from readily available carboxylic acids and amines.[1][2][3] The resulting amide functionality is a cornerstone of countless pharmaceuticals, including blockbuster drugs like Atorvastatin and Lisinopril.

Within the vast landscape of amine building blocks, heterocyclic amines hold a privileged position. The pyrazole scaffold, in particular, is a versatile and highly valued framework in drug design.[4][5] Molecules incorporating the pyrazole ring have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibition properties.[4][6][7][8]

This guide focuses on a specific, highly useful building block: N-ethyl-1-methyl-1H-pyrazol-4-amine . Supplied as a dihydrochloride salt for enhanced stability and handling, this reagent provides a strategic entry point for incorporating the N-ethyl-N-methyl-aminopyrazole motif into drug candidates. This document provides a detailed examination of the mechanistic principles, comparative analysis of leading coupling protocols, and step-by-step methodologies for the successful application of this reagent in amide synthesis.

Mechanistic Foundations of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, conditions that are incompatible with complex, sensitive molecules. Therefore, the process universally relies on the "activation" of the carboxylic acid, converting its hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amine.

The use of N-ethyl-1-methyl-1H-pyrazol-4-amine as a dihydrochloride salt introduces a critical experimental parameter: the necessity of a base. A sufficient quantity of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required not only to facilitate the coupling reaction itself but also to neutralize the two equivalents of HCl associated with the amine, liberating the free, nucleophilic amine in situ.

Two of the most robust and widely adopted methods for carboxylic acid activation are detailed below.

Carbodiimide-Mediated Activation (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9][10] While this intermediate can react directly with an amine, it is prone to racemization (for chiral acids) and can rearrange into a stable N-acylurea byproduct.[10]

To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less susceptible to racemization, and reacts efficiently with the amine to yield the desired amide, regenerating HOBt in the process.[1][9]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC Base Base (e.g., DIPEA) HOBt_Ester HOBt-Active Ester (More Stable) Acylisourea->HOBt_Ester + HOBt EDU EDC Urea Byproduct (Water-Soluble) Acylisourea->EDU + Amine HOBt HOBt Amide Target Amide HOBt_Ester->Amide + Amine Amine Pyrazol-4-amine (R'-NH2) HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) OAt_Ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_Ester + HATU, Base Base Base (e.g., DIPEA) HATU HATU Amide Target Amide OAt_Ester->Amide + Amine TMU Tetramethylurea Byproduct Amine Pyrazol-4-amine (R'-NH2)

Caption: HATU activation pathway.

Reagent Selection and Optimization Guide

The choice between EDC/HOBt and HATU depends on substrate reactivity, cost, and the potential for side reactions.

ParameterEDC / HOBtHATURationale & Field Insights
Reactivity Good to ExcellentSuperiorHATU is generally faster and more effective for sterically hindered or electron-poor substrates. [9][11]
Cost LowerHigherEDC is a more economical choice for large-scale synthesis and routine couplings.
Racemization LowVery LowBoth methods effectively suppress racemization, but HATU is often preferred for highly sensitive chiral acids. [9][10]
Byproduct Removal EasyEasyThe EDC urea byproduct is highly water-soluble and easily removed with an aqueous wash. [9][12]HATU byproducts are soluble in common organic solvents and are typically removed during chromatography.
Order of Addition FlexiblePre-activation recommendedFor HATU, pre-activating the carboxylic acid for 15-30 mins before adding the amine can improve yields. [9]

Experimental Protocols

General Considerations:

  • Safety: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. [13][14]* Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of activated intermediates.

  • Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (Nitrogen or Argon) is good practice to exclude moisture.

  • Reaction Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental_Workflow Start Start Setup Prepare Anhydrous Solvent in Flame-Dried Flask under Inert Atmosphere Start->Setup Reagents Dissolve Carboxylic Acid (1.0 eq) & N-ethyl-1-methyl-1H-pyrazol-4-amine 2HCl (1.1 eq) Setup->Reagents Cool Cool to 0 °C (Ice Bath) Reagents->Cool AddBase Add Base (e.g., DIPEA, 3-5 eq) Cool->AddBase AddCoupling Add Coupling Reagent (e.g., HATU or EDC/HOBt) AddBase->AddCoupling React Stir at 0 °C to RT Monitor by TLC/LC-MS (1-24 h) AddCoupling->React Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O, aq. NaHCO₃, Brine React->Workup Purify Dry (Na₂SO₄), Filter, Concentrate Purify by Flash Chromatography or Recrystallization Workup->Purify End End Purify->End

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method for most standard amide couplings.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA (3.5 - 4.0 equiv) - Note: At least 2.2 equivalents are for the dihydrochloride salt.

  • Anhydrous DMF or DCM (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 equiv) and stir until dissolved.

  • Slowly add DIPEA (3.5 equiv) dropwise, ensuring the temperature remains low.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. Monitor for completion by LC-MS.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for challenging substrates where high reactivity is paramount.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (4.0 - 5.0 equiv) - Note: At least 2.2 equivalents are for the dihydrochloride salt.

  • Anhydrous DMF (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF and stir to dissolve.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (4.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.1 equiv) to the reaction mixture, either as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor for completion by LC-MS.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x), 1N HCl (1x, optional), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base to neutralize the dihydrochloride salt and drive the reaction. 2. Wet solvent or reagents hydrolyzing the activated intermediate. 3. Low reactivity of substrates.1. Increase the equivalents of DIPEA to 4.0 (for EDC) or 5.0 (for HATU). 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Switch from EDC/HOBt to the more reactive HATU protocol. Increase reaction time or temperature (e.g., to 40 °C).
Multiple Byproducts 1. For EDC, formation of N-acylurea. 2. Side reactions with other functional groups on substrates.1. Ensure HOBt is added before EDC. 2. Review substrate for necessary protecting groups.
Starting Material Remains 1. Incomplete reaction. 2. Deactivation of coupling reagent.1. Extend reaction time. 2. Add a fresh portion of coupling reagent and base (0.3-0.5 equiv) and stir for an additional 4-6 hours.

References

  • Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Atlantic Research Chemicals. Safety Data Sheet for Methyl 1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

Sources

Method

Application Note: Optimal Reaction Solvents for Pyrazole Amine Dihydrochloride Salts

Executive Summary & Core Challenge Pyrazole amine dihydrochloride salts are critical pharmacophores in kinase inhibitors and anti-inflammatory drug discovery. However, their physical properties—high lattice energy, extre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Pyrazole amine dihydrochloride salts are critical pharmacophores in kinase inhibitors and anti-inflammatory drug discovery. However, their physical properties—high lattice energy, extreme polarity, and hygroscopicity—often lead to failed reactions in standard organic synthesis workflows.

The core challenge is a solubility-reactivity paradox :

  • The Salt Form: Stable and easy to handle but insoluble in standard non-polar solvents (DCM, Toluene).

  • The Free Base: Soluble in organics but often unstable (prone to oxidation/darkening) and difficult to isolate as a solid.

This guide provides a validated framework for selecting reaction solvents that balance the solubility of the salt with the chemoselectivity required for high-yield derivatization.

Solvent Selection Framework

The choice of solvent must be dictated by the specific reaction mechanism and the method of neutralization.

Table 1: Solvent Compatibility Matrix for Pyrazole Amine 2HCl Salts
Reaction ClassPrimary Solvent RecommendationCo-Solvent / AdditiveMechanism of Action
Amide Coupling (HATU/EDC) DMF or NMP DIPEA (3.5–4.0 eq)High dielectric constant dissolves the salt; DIPEA neutralizes HCl in situ to release nucleophilic amine.
Acylation (Acid Chlorides) THF or DCM (Heterogeneous)Pyridine or TEA (Excess)Salt remains suspended; Base acts as a shuttle, liberating free amine into the organic phase where it reacts immediately.
SNAr (Nucleophilic Sub.) n-Butanol or DMSO DIPEA or K2CO3Protic solvents (n-BuOH) stabilize the Meisenheimer complex; DMSO provides maximum solubility for difficult substrates.
Reductive Amination Methanol or TFE Acetic Acid (catalytic)Methanol solvates the salt and facilitates imine formation; TFE (Trifluoroethanol) can activate ketones.
Suzuki Coupling 1,4-Dioxane / Water (4:1) K3PO4Biphasic system dissolves inorganic base and organic salt; water is essential for the catalytic cycle.

Critical Mechanistic Insight: The "In-Situ" Neutralization Strategy

Attempting to "free-base" pyrazole amine dihydrochloride salts in a separate extraction step often leads to low yields due to the high water solubility of the free pyrazole amine.

The Superior Approach: In-Situ Neutralization Instead of isolating the free base, the reaction is designed to liberate the amine within the reaction vessel.

  • Suspension/Dissolution: The 2HCl salt is suspended in a polar aprotic solvent (DMF).

  • Deprotonation: A tertiary base (DIPEA) is added.[1]

    • Eq 1 & 2: Neutralize the 2

      
       HCl.
      
    • Eq 3: Regenerate the free nucleophilic amine.

  • Reaction: The electrophile is introduced immediately to trap the unstable free amine.

Technical Warning: Pyrazole ring nitrogens have a pKa


 14. If using strong bases (NaH, LiHMDS), you risk deprotonating the ring nitrogen, leading to regio-isomeric mixtures (N-acylation vs. exocyclic N-acylation). Always use non-nucleophilic organic bases (DIPEA, TEA) for chemoselectivity. 

Visual Workflow: Solvent Decision Tree

The following diagram outlines the logical flow for selecting the optimal solvent system based on your specific synthetic goal.

SolventSelection Start Start: Pyrazole Amine 2HCl Salt ReactionType Select Reaction Type Start->ReactionType Coupling Amide Coupling (Acid/Coupling Reagent) ReactionType->Coupling AcylCl Acylation (Acid Chloride) ReactionType->AcylCl SNAr S_NAr / Substitution ReactionType->SNAr RedAm Reductive Amination ReactionType->RedAm SolubilityCheck Is Product Water Soluble? Coupling->SolubilityCheck DCM_Protocol Use DCM + TEA (Suspension -> Soln) AcylCl->DCM_Protocol Moisture Sensitive Biphasic Schotten-Baumann (THF/Sat. NaHCO3) AcylCl->Biphasic Fast Kinetics HighTemp Requires High Temp (>100°C)? SNAr->HighTemp MeOH Use MeOH + DIPEA (pH adjustment critical) RedAm->MeOH DMF_Protocol Use DMF + DIPEA (Homogeneous) SolubilityCheck->DMF_Protocol Yes (Polar Product) SolubilityCheck->DCM_Protocol No (Lipophilic Product) DMSO Use DMSO or NMP HighTemp->DMSO Yes BuOH Use n-Butanol or EtOH HighTemp->BuOH No

Figure 1: Decision tree for selecting reaction solvents based on reaction type and product properties.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Universal" DMF Method)

Best for: Complex substrates, polar products, and ensuring complete conversion.

Reagents:

  • Pyrazole Amine 2HCl Salt (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and 1.0 equiv of DIPEA. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Salt Preparation: In a separate reaction vessel, suspend the Pyrazole Amine 2HCl salt in DMF. Add the remaining 3.0 equiv of DIPEA.

    • Observation: The suspension may not clear immediately, but it should become finer.

  • Addition: Add the activated acid solution to the amine salt suspension dropwise.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: The mixture usually becomes homogeneous as the reaction proceeds. Monitor by LC-MS (TLC is often difficult due to the polarity of DMF).

  • Workup (Aqueous): Dilute with EtOAc. Wash with 5% LiCl (aq) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     3 (removes DMF), followed by Sat. NaHCO
    
    
    
    and Brine.[2][3] Dry over Na
    
    
    SO
    
    
    .
  • Alternative Workup (Precipitation): If the product is very polar, pour the DMF reaction mixture into ice-cold water (10x volume). Filter the resulting precipitate.[4][5]

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Reacting pyrazole amines with chloropyrimidines or fluoronitrobenzenes.

Reagents:

  • Pyrazole Amine 2HCl Salt (1.0 equiv)

  • Electrophile (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Base: DIPEA (3.0 equiv) or K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: n-Butanol (or Ethanol for lower temps)

Step-by-Step:

  • Combine the Pyrazole Amine 2HCl salt and the Electrophile in n-Butanol (0.5 M).

  • Add DIPEA (3.0 equiv).

    • Note: If using K

      
      CO
      
      
      
      , ensure vigorous stirring as it is heterogeneous.
  • Heat the mixture to 80–110 °C.

    • Why n-Butanol? It allows for higher temperatures than ethanol and the protic nature facilitates the departure of the leaving group (chloride) via H-bonding stabilization of the transition state.

  • Workup: Cool to RT. The product often precipitates directly from n-Butanol. Filter and wash with cold ethanol.

Troubleshooting & Optimization

IssueRoot CauseSolution
"Gummy" Precipitate Incomplete neutralization or formation of mixed salts (amine-HCl).Switch solvent to NMP (N-methyl-2-pyrrolidone). It has superior solvating power for polymeric/gummy salts.
Low Yield in DCM The 2HCl salt never dissolved, preventing reaction with the electrophile.Add a "phase transfer" catalyst amount of DMF (10% v/v) to the DCM to aid solubility, or switch to Protocol A.
Regioselectivity Issues Acylation occurring on the pyrazole ring nitrogen (N1) instead of the exocyclic amine.Reduce base loading. Ensure the base is not strong enough to deprotonate the pyrazole NH (avoid NaH). Use sterically hindered bases (DIPEA).
Hygroscopicity 2HCl salts absorb water, hydrolyzing sensitive acid chlorides.Dry the salt in a vacuum oven at 40°C over P

O

overnight before use. Use HATU instead of acid chlorides.

References

  • Solubility and Properties of Aminopyrazoles

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, 3-Aminopyrazole. Retrieved from [Link]

  • Amide Coupling Protocols for Heterocyclic Amine Salts
  • In-Situ Neutraliz

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Green Chemistry Approaches (Solvent Selection)

    • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

  • Preparation of Pyrazoles

    • Organic Syntheses (2012). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2012, 89, 460-470. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride in Heterocyclic Synthesis

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride as a versatile bu...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride as a versatile building block in modern heterocyclic synthesis. The protocols detailed herein are grounded in established chemical principles and adapted from peer-reviewed literature for the synthesis of high-value pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, two scaffolds of significant interest in medicinal chemistry.

Introduction: The Strategic Value of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a bespoke aminopyrazole derivative poised for strategic application in the synthesis of fused heterocyclic systems. Its unique substitution pattern, featuring both an N-ethyl and an N-methyl group on the pyrazole ring, offers a nuanced handle for modulating the physicochemical properties of the final products, such as solubility, lipophilicity, and metabolic stability. The 4-amino group serves as a key nucleophilic center, enabling the construction of fused ring systems through cyclocondensation reactions.

Pyrazoles and their fused analogues are prevalent motifs in a vast array of biologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties.[1] Specifically, the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores are recognized as "privileged structures" in drug discovery due to their structural resemblance to endogenous purines, allowing them to effectively interact with a variety of biological targets.[2][3]

This guide will provide detailed protocols for the synthesis of these important heterocyclic scaffolds, explaining the underlying chemical logic and offering insights into reaction optimization.

Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

The Friedländer annulation and related condensation reactions represent a robust and widely employed strategy for the synthesis of quinolines and their heterocyclic analogues, including pyrazolo[3,4-b]pyridines.[2] This approach involves the condensation of a 2-aminocarbonyl compound (or its equivalent) with a compound containing a reactive methylene group adjacent to a carbonyl. In the context of our starting material, the 4-amino group of N-ethyl-1-methyl-1H-pyrazol-4-amine will react with a 1,3-dicarbonyl compound to construct the fused pyridine ring.

Mechanistic Rationale

The reaction is proposed to proceed through an initial nucleophilic attack of the pyrazole's amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine core. The choice of catalyst and reaction conditions can influence the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.[2]

G reagent1 N-ethyl-1-methyl-1H- pyrazol-4-amine intermediate1 Enamine Intermediate reagent1->intermediate1 Nucleophilic attack reagent2 1,3-Dicarbonyl Compound reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[3,4-b]pyridine intermediate2->product Dehydration catalyst Acid or Base Catalyst catalyst->intermediate1

Figure 1: Generalized workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Protocol for the Synthesis of a Model Pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from established procedures for the synthesis of pyrazolo[3,4-b]pyridines from related 5-aminopyrazoles.[4]

Materials:

  • N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Free Base: To a solution of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq) in water, add saturated sodium bicarbonate solution dropwise with stirring until the pH of the solution is basic (pH ~8-9). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.

  • Cyclocondensation: In a round-bottom flask, dissolve the free N-ethyl-1-methyl-1H-pyrazol-4-amine (1.0 eq) in ethanol. Add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrazolo[3,4-b]pyridine derivative.

Table 1: Representative Reaction Parameters

ParameterValue
Reactant Ratio 1.0 eq N-ethyl-1-methyl-1H-pyrazol-4-amine : 1.1 eq Acetylacetone
Solvent Ethanol
Catalyst Glacial Acetic Acid (0.1 eq)
Temperature Reflux
Reaction Time 4-8 hours (TLC monitored)

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of highly valuable heterocyclic compounds readily accessible from N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.[5] Several synthetic strategies can be employed, with one of the most common involving the cyclocondensation with a one-carbon electrophile, such as formamide or triethyl orthoformate, followed by reaction with an amine source.

Mechanistic Considerations

The synthesis often proceeds through the formation of an intermediate amidine or a related species, which then undergoes intramolecular cyclization to form the pyrimidine ring. The specific pathway can vary depending on the reagents and conditions employed. For instance, reaction with triethyl orthoformate and acetic anhydride can generate an ethoxymethyleneamino intermediate, which then cyclizes upon treatment with an amine.

G start N-ethyl-1-methyl-1H- pyrazol-4-amine step1 Reaction with One-Carbon Electrophile (e.g., Triethyl orthoformate) start->step1 intermediate Formimidate Intermediate step1->intermediate step2 Cyclization with Amine Source (e.g., Ammonia) intermediate->step2 product Pyrazolo[3,4-d]pyrimidine step2->product

Figure 2: Synthetic workflow for Pyrazolo[3,4-d]pyrimidines.

Protocol for the Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol is an adaptation based on general methods for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.

Materials:

  • N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

  • Triethyl orthoformate

  • Acetic anhydride

  • Ammonia in methanol (methanolic ammonia)

  • Ethanol

Procedure:

  • Formation of the Formimidate: In a round-bottom flask, suspend N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq) in a mixture of triethyl orthoformate (5.0 eq) and acetic anhydride (5.0 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Removal of Volatiles: After the reaction is complete, cool the mixture and evaporate the excess triethyl orthoformate and acetic anhydride under reduced pressure.

  • Cyclization: To the crude residue, add a solution of methanolic ammonia and heat the mixture in a sealed tube or under reflux until the cyclization is complete (monitor by TLC).

  • Isolation and Purification: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and purify the crude product by recrystallization or column chromatography.

Table 2: Key Reaction Conditions

ParameterValue
Reactant Ratio (Step 1) 1.0 eq Aminopyrazole : 5.0 eq Triethyl orthoformate : 5.0 eq Acetic Anhydride
Temperature (Step 1) Reflux
Reaction Time (Step 1) 4-6 hours
Cyclizing Agent (Step 2) Methanolic Ammonia
Temperature (Step 2) Reflux or sealed tube heating
Reaction Time (Step 2) 2-4 hours

Safety and Handling

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a valuable and versatile starting material for the synthesis of medicinally relevant fused heterocyclic systems. The protocols provided herein for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, adapted from established literature, offer a solid foundation for researchers to explore the chemical space around these important scaffolds. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired final products.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2010). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Journal of Heterocyclic Chemistry, 47(4), 984-987.
  • Hsiao, C. H., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.
  • Kranjčec, I., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 10(58), 35359-35367.
  • Wang, Y., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 8(15), 4057-4063.
  • Khan, M. A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646.
  • Al-Zahrani, F. M. (2022).
  • Papadopoulou, M. V., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1481.
  • El-Sayed, W. A., et al. (2024).
  • El-Edfawy, S., et al. (2010).
  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... Retrieved from [Link]

  • Aggie Access. (n.d.). 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles.
  • Kamal, A., et al. (2019). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 9(56), 32599-32625.
  • PubChem. (n.d.). N-ethyl-1-methyl-1h-pyrazol-4-amine. Retrieved from [Link]

  • Merck. (n.d.). 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride. Retrieved from [Link]

  • LOCKSS. (2004, March 12). Synthesis and reactions of n-ethynyl-heterocycles. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobi. Der Pharma Chemica, 4(4), 1569-1577.
  • AIP Publishing. (2022). Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. AIP Conference Proceedings, 2392(1), 030016.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Trade Science Inc.
  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN J. Chem., 4(2), 335-339.
  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal, 16(1).
  • AIP Publishing. (2022). Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. AIP Conference Proceedings, 2392(1), 030016.
  • Kamal, A., et al. (2019). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 9(56), 32599-32625.

Sources

Method

scale-up synthesis of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride intermediates

Application Note & Protocol Guide Topic: A Scalable, Process-Oriented Approach to the Synthesis of N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride and Key Intermediates Audience: Researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Scalable, Process-Oriented Approach to the Synthesis of N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride and Key Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] N-ethyl-1-methyl-1H-pyrazol-4-amine, a key building block for various active pharmaceutical ingredients (APIs), requires a robust and scalable synthetic route to meet the demands of drug development and commercial production. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the multi-step synthesis of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. The presented pathway is designed with scalability and process efficiency in mind, emphasizing clean, high-yielding transformations and providing critical insights into the rationale behind experimental choices.

Overall Synthetic Strategy

The synthesis is designed as a four-step linear sequence commencing with the nitration of 1-methylpyrazole. This is followed by the reduction of the nitro-intermediate, subsequent N-ethylation via reductive amination, and concluding with the formation of the dihydrochloride salt. This route was selected for its reliance on well-established, high-yielding reactions that are amenable to large-scale production.

G cluster_0 Synthetic Workflow 1-Methylpyrazole 1-Methylpyrazole 1-Methyl-4-nitro-1H-pyrazole 1-Methyl-4-nitro-1H-pyrazole 1-Methylpyrazole->1-Methyl-4-nitro-1H-pyrazole Step 1: Nitration 1-Methyl-1H-pyrazol-4-amine 1-Methyl-1H-pyrazol-4-amine 1-Methyl-4-nitro-1H-pyrazole->1-Methyl-1H-pyrazol-4-amine Step 2: Reduction N-ethyl-1-methyl-1H-pyrazol-4-amine N-ethyl-1-methyl-1H-pyrazol-4-amine 1-Methyl-1H-pyrazol-4-amine->N-ethyl-1-methyl-1H-pyrazol-4-amine Step 3: N-Ethylation N-ethyl-1-methyl-1H-pyrazol-4-amine\ndihydrochloride N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride N-ethyl-1-methyl-1H-pyrazol-4-amine->N-ethyl-1-methyl-1H-pyrazol-4-amine\ndihydrochloride Step 4: Salt Formation

Caption: Overall synthetic workflow for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

Rationale and Mechanistic Insight

The initial step involves the electrophilic nitration of 1-methylpyrazole. The pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for substitution due to the directing effects of the two nitrogen atoms. A mixed acid system (sulfuric and nitric acid) is employed to generate the highly electrophilic nitronium ion (NO₂⁺) in situ, which is the active nitrating agent.

Causality of Experimental Choices:

  • Mixed Acid System: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion, thereby increasing the reaction rate and efficiency.

  • Temperature Control: The nitration of aromatic systems is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) during the addition of the nitrating mixture is critical to prevent runaway reactions and minimize the formation of undesired byproducts, such as dinitrated species or oxidative degradation products.[4]

Detailed Experimental Protocol

Materials:

  • 1-Methylpyrazole (1.00 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice / Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate

Procedure:

  • To a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel, charge concentrated sulfuric acid (4.0 vol relative to 1-methylpyrazole).

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add 1-methylpyrazole (1.00 eq) to the sulfuric acid while maintaining the internal temperature below 10 °C.

  • Prepare the nitrating mixture by adding fuming nitric acid (1.10 eq) to concentrated sulfuric acid (1.0 vol) in a separate vessel, pre-cooled to 0-5 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[4]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction for completion using an in-process control (IPC) such as HPLC or TLC.

  • In a separate vessel, prepare a mixture of crushed ice and water (10 vol).

  • Slowly quench the reaction mixture by transferring it onto the ice-water slurry with vigorous stirring. This step is highly exothermic and must be done with care.

  • The pH of the resulting solution will be highly acidic. Slowly basify the mixture with a 10 M NaOH solution until the pH is approximately 7-8, which will precipitate the product. Maintain the temperature below 20 °C during neutralization.

  • Filter the resulting solid precipitate and wash the filter cake with cold deionized water (2 x 2 vol).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield 1-methyl-4-nitro-1H-pyrazole as a pale yellow solid.

Step 2: Synthesis of 1-Methyl-1H-pyrazol-4-amine

Rationale and Method Selection

The reduction of the nitro group to a primary amine is a critical transformation. For scale-up, catalytic hydrogenation is overwhelmingly preferred over stoichiometric metal-based reductions (e.g., SnCl₂/HCl).[2] The choice is driven by process efficiency, environmental considerations, and product purity.

G cluster_1 Choice of Reduction Method Start 1-Methyl-4-nitro-1H-pyrazole Catalytic Catalytic Hydrogenation (H₂/Pd-C) Start->Catalytic Metal Metal/Acid Reduction (SnCl₂/HCl) Start->Metal Catalytic_Pros Pros: - High Yield & Purity - Minimal Waste (Catalyst is recycled) - Simple Workup (Filtration) - Environmentally Benign Catalytic->Catalytic_Pros Catalytic_Cons Cons: - Specialized High-Pressure Equipment - Pyrophoric Catalyst Handling Catalytic->Catalytic_Cons Metal_Pros Pros: - Standard Laboratory Glassware Metal->Metal_Pros Metal_Cons Cons: - Stoichiometric Heavy Metal Waste - Complex Aqueous Workup - Potential for Metal Contamination Metal->Metal_Cons

Caption: Comparison of reduction methods for the 4-nitro group.

Detailed Experimental Protocol

Materials:

  • 1-Methyl-4-nitro-1H-pyrazole (1.00 eq)

  • Palladium on Carbon (Pd/C, 10 wt%), typically 1-2 mol% Pd

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂)

  • Diatomaceous Earth (e.g., Celite®)

Procedure:

  • Charge a high-pressure hydrogenation vessel (autoclave) with 1-methyl-4-nitro-1H-pyrazole (1.00 eq) and methanol (10 vol).

  • Stir the mixture to ensure complete dissolution.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (approx. 0.05 w/w relative to the substrate). Safety Note: Pd/C can be pyrophoric and must be handled with care, preferably as a water-wet catalyst.

  • Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-60 psi) and heat to the target temperature (e.g., 40-50 °C). An example protocol uses 60 bar (approx. 870 psi) at 70 °C for high efficiency.[5]

  • Maintain stirring and monitor the reaction by hydrogen uptake and/or periodic sampling for HPLC analysis. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Prepare a filter pad with a layer of diatomaceous earth. Filter the reaction mixture through the pad to remove the Pd/C catalyst. Safety Note: The filter cake must be kept wet with solvent to prevent ignition of the catalyst upon exposure to air.

  • Wash the filter cake with additional methanol (2 x 1 vol).

  • Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield 1-methyl-1H-pyrazol-4-amine, which is often used directly in the next step without further purification.

Step 3: Synthesis of N-ethyl-1-methyl-1H-pyrazol-4-amine

Rationale and Mechanistic Insight

Reductive amination is a highly efficient and selective method for the N-alkylation of amines. This one-pot reaction involves the initial formation of an imine intermediate between the primary amine (1-methyl-1H-pyrazol-4-amine) and an aldehyde (acetaldehyde). The imine is then immediately reduced in situ by a hydride reducing agent to form the desired secondary amine. This method offers superior control over selective mono-alkylation compared to direct alkylation with ethyl halides, which can often lead to over-alkylation (diethyl) products.

Detailed Experimental Protocol

Materials:

  • 1-Methyl-1H-pyrazol-4-amine (1.00 eq)

  • Acetaldehyde (1.1-1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Charge a reactor with 1-methyl-1H-pyrazol-4-amine (1.00 eq) and dichloromethane (10 vol).

  • Stir the solution and add acetaldehyde (1.2 eq) dropwise at room temperature.

  • Allow the mixture to stir for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause some effervescence. Maintain the temperature below 25 °C.

  • Stir the reaction at room temperature for 12-18 hours, monitoring for completion by HPLC.

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution (5 vol). Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 3 vol).

  • Combine the organic layers, wash with brine (5 vol), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude N-ethyl-1-methyl-1H-pyrazol-4-amine.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation for scale-up applications.

Step 4: Formation of N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Rationale

Conversion of the final amine product to a hydrochloride salt is a standard procedure in pharmaceutical development. Salts often exhibit improved physical properties over the free base, including enhanced stability, reduced hygroscopicity, and better handling characteristics. The dihydrochloride salt forms by protonating both the basic ethylamino group and one of the pyrazole ring nitrogens.

Detailed Experimental Protocol

Materials:

  • N-ethyl-1-methyl-1H-pyrazol-4-amine (1.00 eq)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Hydrochloric Acid solution in IPA (e.g., 3 M) or gaseous HCl

Procedure:

  • Dissolve the purified N-ethyl-1-methyl-1H-pyrazol-4-amine (1.00 eq) in isopropanol (5-10 vol).

  • Filter the solution to remove any particulates.

  • While stirring, slowly add a solution of HCl in isopropanol (2.0-2.2 eq) to the amine solution.

  • The dihydrochloride salt will typically precipitate upon addition of the acid.

  • Stir the resulting slurry at room temperature for 2-4 hours to ensure complete crystallization.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of cold isopropanol.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Process Data Summary

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Scale (kg)Typical Yield (%)Purity (HPLC, %)Key Parameters
11-Methyl-4-nitro-1H-pyrazole127.101.0 - 1085 - 92%>98%T < 5°C, Slow Addition
21-Methyl-1H-pyrazol-4-amine97.121.0 - 1095 - 99%>97%H₂ Pressure: 60 bar, Catalyst Filtration
3N-ethyl-1-methyl-1H-pyrazol-4-amine125.181.0 - 1080 - 88%>98%Control of Stoichiometry, Anhydrous
4N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride198.101.0 - 1095 - 99%>99.5%Stoichiometry of HCl (2.1 eq), Crystallization

Conclusion

The synthetic route and detailed protocols outlined in this application note provide a robust, efficient, and scalable pathway for the production of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. By leveraging well-understood chemical transformations and focusing on process-friendly conditions, this guide serves as a valuable resource for researchers and drug development professionals engaged in the synthesis of pyrazole-based pharmaceutical intermediates.

References

  • Smolecule. (2023). 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
  • Chemicalbook. (n.d.). 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis.
  • Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

handling hygroscopic N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride in the lab

Application Note: Precision Handling of Hygroscopic N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride Executive Summary N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a critical building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling of Hygroscopic N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Executive Summary

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a critical building block in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. However, its dihydrochloride (


) salt form presents a dual challenge: it is highly hygroscopic  and prone to deliquescence  (dissolving in its own absorbed water).

Improper handling leads to two primary failure modes:

  • Stoichiometric Error: Absorbed water increases the effective molecular weight, leading to under-loading of the reactant in coupling reactions (e.g., Amide coupling,

    
    ).
    
  • Reagent Deactivation: Hydrolysis of sensitive electrophiles (e.g., acid chlorides, sulfonyl chlorides) by the "hidden" water introduced by the wet amine salt.

This guide provides a validated protocol for storage, handling, and stoichiometric correction to ensure reproducibility in drug discovery workflows.

Material Profile & Challenges

PropertySpecificationImplication
Compound N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochlorideCore scaffold.
Salt Form Dihydrochloride (

)
High water affinity; requires neutralization.
Hygroscopicity High (Deliquescent)Rapidly absorbs atmospheric moisture, turning from solid to oil/goo.
Stability Oxidation-prone (Free Base)Salt is stable if dry. Free base oxidizes in air (turns brown).
Handling Risk Skin/Eye IrritantStandard PPE required; dust inhalation risk.[1][2]

The "Invisible" Variable: A sample of this salt exposed to 50% relative humidity for 15 minutes can absorb 5-10% water by weight. If a reaction requires 1.0 equivalent, weighing a "wet" sample results in adding only 0.9 equivalents, causing incomplete conversion of the expensive coupling partner.

Protocol A: The "Solvent Stock" Strategy (Recommended)

Attempting to weigh small aliquots (5–50 mg) of a hygroscopic solid repeatedly is the leading cause of error. The Volumetric Stock Method is superior for reproducibility.

Principle: Minimize atmospheric exposure by dissolving the entire commercial container at once into a dry, inert solvent.

Step-by-Step Procedure:
  • Preparation:

    • Select a septum-capped vial or volumetric flask.

    • Solvent choice: Anhydrous DMSO or DMAc (Dimethylacetamide). These dissolve the salt readily and are compatible with most couplings.

    • Calculate target concentration (e.g., 1.0 M).

  • The "Zero-Exposure" Transfer:

    • Do not open the commercial vial in open air.

    • Take the entire commercial bottle (e.g., 1.0 g) into a glovebox or glove bag.

    • If a glovebox is unavailable, use the Difference Method :

      • Weigh the full commercial vial (capped).

      • Rapidly dump contents into the pre-dried volumetric flask.

      • Immediately cap the empty vial and weigh it again.

      • 
        .
        
  • Solubilization:

    • Add anhydrous solvent to the mark.[3]

    • Sonicate under inert atmosphere (Nitrogen/Argon) until fully dissolved.

    • Store the solution over activated 3Å or 4Å Molecular Sieves to maintain dryness.

  • Usage:

    • Dispense the amine via gas-tight syringe. This eliminates weighing errors and water absorption completely.

Protocol B: Handling Solid for Single-Use (If Stock is Impossible)

If you must weigh the solid, you must validate its water content before the reaction.

Workflow Diagram: The "Dry Chain"

HandlingWorkflow Start Start: Commercial Vial Check Visual Inspection: Is it clumpy/gooey? Start->Check Dry Azeotropic Drying (Protocol C) Check->Dry Yes (Wet) Weigh Weighing by Difference (Argon Flush) Check->Weigh No (Free-flowing) Dry->Weigh QC qNMR / KF Titration (Determine Effective MW) Weigh->QC React Reaction Setup (Adjust Stoichiometry) QC->React

Figure 1: Decision matrix for handling hygroscopic amine salts. Note that "Visual Inspection" is a critical gatekeeper.

Protocol C: Recovery of "Wet" Material (Azeotropic Drying)

If the material has deliquesced (turned into a paste/oil), vacuum drying alone is often insufficient because the water is trapped deep in the lattice or hydrogen-bonded to the salt.

Method: Azeotropic Distillation

  • Dissolve the wet salt in a minimum amount of Methanol (to ensure homogeneity).

  • Add Toluene (approx. 10x volume).

  • Concentrate on a rotary evaporator. The Methanol/Toluene/Water azeotrope will remove the moisture.

  • Repeat the Toluene addition and evaporation 2x.

  • Final dry: High vacuum line (< 1 mbar) for 4 hours at 40°C.

    • Note: Do not overheat (>80°C) as HCl can potentially dissociate, leaving the unstable free base.

Protocol D: Stoichiometry & Neutralization Logic

This is the most common failure point. The reagent is a Dihydrochloride (


) .

The Equation:



You must add enough base to:

  • Neutralize the 2 equivalents of HCl attached to the amine.

  • Neutralize any acid generated by the reaction (e.g., HCl from an acid chloride coupling).

Base Calculation Rule:



  • Example: For an amide coupling using HATU (requires 1 equiv base) with this amine:

    • Base for Salt: 2.0 equiv.

    • Base for Reaction: 1.5 equiv.

    • Total Base Required: 3.5 equivalents (e.g., DIPEA or TEA).

    • Failure to add the extra 2.0 equiv results in the amine remaining protonated (ammonium form), rendering it unreactive.

Quality Control: Determining "Effective Molecular Weight"

Before running a large-scale reaction (e.g., >1g), determine the exact water content to adjust your weighing.

Method: Quantitative NMR (qNMR) [4][5][6][7]

  • Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct peaks).

  • Solvent: DMSO-d6 (dry).

  • Procedure:

    • Weigh ~10 mg of Amine Salt (record exact mass

      
      ).
      
    • Weigh ~10 mg of Standard (record exact mass

      
      ).
      
    • Dissolve both in the same NMR tube.

  • Analysis: Compare the integration of the Pyrazole-CH or N-Methyl group against the Standard's protons.

  • Calculation:

    
    
    
    • If Purity is 90%, treat the "Effective MW" as

      
      .
      

References

  • HepatoChem. (2016). Handling hygroscopic salts in organic synthesis.[8] Retrieved from [Link]

  • Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[6][7] Spectroscopy Europe. Retrieved from [Link][4]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Contextual citation on amide coupling prevalence). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Introduction: Navigating the C-N Coupling Landscape The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful tool for the formation of carbon-nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the C-N Coupling Landscape

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its development has largely superseded classical methods that often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[1]

This guide provides an in-depth technical overview and practical protocols for the successful application of the Buchwald-Hartwig amination with a specific, yet representative, heterocyclic amine: N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a detailed, step-by-step experimental procedure that serves as a robust starting point for your specific aryl halide coupling partner.

The Heart of the Matter: The Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4] While several variations exist depending on the specific catalyst system, a generally accepted mechanism is depicted below.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Coordination Complex OxAdd->AmineComplex R2NH AmidoComplex Amido Complex AmineComplex->AmidoComplex Base, -[H-Base]X AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Pd0 Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[5] Subsequent coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Key Considerations for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

The use of N-ethyl-1-methyl-1H-pyrazol-4-amine as a dihydrochloride salt introduces specific considerations that must be addressed for successful coupling.

  • Basicity and Stoichiometry: The amine is provided as a dihydrochloride salt, meaning it is protonated at two sites. This necessitates the use of a sufficient amount of base to neutralize the salt and deprotonate the amine for the catalytic cycle. A minimum of three equivalents of a strong base is recommended: two to neutralize the HCl and one to facilitate the catalytic cycle.

  • Heterocyclic Nature: The pyrazole ring system is a potential ligand for the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of undesired side products.[6] The choice of a bulky, electron-rich phosphine ligand is crucial to mitigate this potential issue by sterically shielding the palladium center.

  • Nucleophilicity: N-substituted pyrazole amines are generally good nucleophiles, making them suitable candidates for the Buchwald-Hartwig amination.

Optimizing Your Reaction: A Parameter-Driven Approach

The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several reaction parameters. A systematic approach to optimization is often necessary to achieve high yields, particularly when working with new substrates.

Parameter Recommendation & Rationale Screening Suggestions
Palladium Precatalyst Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)2 as they form the active LPd(0) catalyst more cleanly and efficiently.[7]Pd(OAc)2, Pd2(dba)3, Buchwald G3 and G4 precatalysts.
Ligand Bulky, electron-rich biarylphosphine ligands are generally preferred for challenging substrates, including heterocyclic amines.[1] They promote reductive elimination and stabilize the catalyst.XPhos, RuPhos, BrettPhos, and DavePhos are excellent starting points.[7]
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] For base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 can be used, often requiring higher temperatures.[7]NaOtBu, KOtBu, LHMDS, Cs2CO3.
Solvent Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation.[7] Toluene and 1,4-dioxane are the most common and effective solvents.[6]Toluene, Dioxane, THF.
Temperature Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.[5][6]Start at 100 °C and adjust as needed based on reaction monitoring.
Reaction Time Typically 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.[7]Monitor at 4, 12, and 24 hours.

Experimental Protocol: A Starting Point for Success

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. It is intended as a starting point, and optimization of the parameters listed above may be necessary for your specific aryl halide.

Materials and Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.5 mmol, 3.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Experimental Workflow:

Buchwald_Hartwig_Workflow A 1. Reagent Preparation (in a glovebox) B 2. Solvent and Amine Addition A->B Inert Atmosphere C 3. Reaction Setup B->C D 4. Heating and Stirring C->D 100 °C E 5. Reaction Monitoring D->E TLC/LC-MS F 6. Work-up E->F Completion G 7. Purification F->G

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • In an inert atmosphere (glovebox): To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and sodium tert-butoxide (3.5 mmol).

  • Seal the vial with the PTFE-lined cap.

  • Remove the vial from the glovebox and add N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 mmol) against a positive flow of nitrogen or argon.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove the palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Here are some common issues and their potential solutions:

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst, poor reagent purity, or non-inert atmosphere.[7]Use a reliable precatalyst, ensure all reagents and solvents are pure and anhydrous, and maintain a strictly inert atmosphere.[7]
Formation of Palladium Black Catalyst decomposition due to high temperatures or impurities.[6]Lower the reaction temperature and/or increase the reaction time. Purify all reagents.
Side Product Formation (e.g., Hydrodehalogenation) Unfavorable reaction kinetics or catalyst decomposition.Screen different ligands and bases. Lowering the reaction temperature may also help.[7]
Incomplete Conversion Insufficient reaction time or catalyst deactivation.Increase the reaction time or catalyst loading. Consider a different ligand that may offer better catalyst stability.

Conclusion: A Gateway to Novel Amines

The Buchwald-Hartwig amination is a highly valuable transformation for the synthesis of a diverse array of arylamines. By understanding the underlying mechanism and systematically optimizing the key reaction parameters, researchers can successfully employ this methodology for even challenging substrates like N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. The protocol and insights provided in this guide serve as a comprehensive starting point for your synthetic explorations, empowering the discovery and development of novel molecules in your research endeavors.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yields in reactions with N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Subject: Optimization of Reaction Yields & Troubleshooting Guide CAS: 1197620-46-4 | Molecular Formula: Executive Summary You are working with N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride , a secondary amine build...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Yields & Troubleshooting Guide CAS: 1197620-46-4 | Molecular Formula:



Executive Summary

You are working with N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride , a secondary amine building block frequently used in the synthesis of kinase inhibitors (e.g., JAK, ALK inhibitors).

The Core Challenge: The dihydrochloride (


) salt form  is the primary cause of reaction failure. Unlike simple mono-hydrochlorides, this salt is highly acidic and often hygroscopic. It significantly suppresses the nucleophilicity of the amine nitrogen and the pyrazole ring nitrogen. Incomplete neutralization results in heterogeneous "slurries" rather than solutions, leading to stalled conversion and poor yields.

This guide provides field-proven protocols to overcome these solubility and reactivity barriers.

Part 1: Troubleshooting & FAQs
Q1: "My reaction mixture remains a suspension/slurry even after adding base. Why isn't it dissolving?"

Diagnosis: Inefficient Salt Breakage. The


 salt is likely insoluble in standard non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Simply adding 1-2 equivalents of base (TEA/DIPEA) is insufficient because the pyrazole ring nitrogen also holds a proton.
The Fix: 
  • Switch Solvent: Move to high-polarity aprotic solvents. DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are required to solubilize the salt form fully.

  • Base Calculation: You must account for both HCl molecules plus the reaction stoichiometry.

    • Rule of Thumb: Use 3.5 to 4.0 equivalents of DIPEA (Diisopropylethylamine).

    • 2.0 eq to neutralize the

      
      .
      
    • 1.0 eq to drive the reaction.[1]

    • 0.5-1.0 eq excess to maintain basicity throughout the reaction.

Q2: "I am seeing low yields (<40%) in amide coupling using EDC/HOBt. What is wrong?"

Diagnosis: Steric Hindrance & Low Nucleophilicity. This molecule is a secondary amine attached to an electron-rich aromatic ring. It is significantly less nucleophilic than a primary alkyl amine. Carbodiimide couplers (EDC/DCC) are often too slow, allowing the activated ester to hydrolyze before the amine attacks. The Fix:

  • Upgrade Coupling Agent: Switch to HATU or COMU . These uronium/aminium salts generate a more reactive active ester (OAt/Oxyma) that reacts faster with hindered secondary amines.

  • Protocol Adjustment: Do not mix everything at once. Pre-activate the carboxylic acid with HATU/Base for 15 minutes before adding the pyrazole amine. This prevents the amine from reacting directly with HATU (see Guanylation below).

Q3: "I see a major impurity with a mass of [M+99] or similar. What is this?"

Diagnosis: Guanidinium By-product (Guanylation). If you mix HATU, the amine, and the base without the carboxylic acid (or if the acid activation is slow), the highly nucleophilic pyrazole amine will attack the HATU reagent itself, forming a stable guanidine species. The Fix:

  • Strict Order of Addition: Acid + HATU + Base

    
     Stir 15 mins 
    
    
    
    Add Amine.
  • Verification: Check LCMS for the mass of the amine + 99 Da (tetramethylguanidinium adduct).

Q4: "The reaction turns black/dark brown overnight."

Diagnosis: Oxidation of the Pyrazole. Electron-rich aminopyrazoles are prone to oxidative degradation in air, especially under basic conditions. The Fix:

  • Inert Atmosphere: All reactions must be performed under a strict Nitrogen or Argon balloon/manifold.

  • Degas Solvents: Sparge your DMF/DMA with nitrogen for 10-15 minutes before use.

Part 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Amide Coupling (HATU Method)

Use this for standard library synthesis or scale-up.

ReagentEquivalentsRole
Carboxylic Acid (

)
1.0Substrate
Pyrazole Amine

1.1 - 1.2 Nucleophile
HATU1.2Coupling Agent
DIPEA (Hünig's Base)4.0 Base (Neutralizer)
DMF (Anhydrous)Concentration: 0.2 MSolvent

Step-by-Step:

  • Activation: In a dry flask under

    
    , dissolve the Carboxylic Acid  (1.0 eq) and HATU  (1.2 eq) in anhydrous DMF.
    
  • Base Addition 1: Add DIPEA (1.5 eq) dropwise. Stir at Room Temperature (RT) for 15-20 minutes . The solution should turn yellow/orange.

  • Amine Preparation: In a separate vial, dissolve the Pyrazole Amine

    
      (1.2 eq) in minimal DMF. Add the remaining DIPEA  (2.5 eq). Ensure the solid fully dissolves.
    
  • Coupling: Add the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (removes acid), then 5% LiCl  (removes DMF), then Brine. Dry over 
    
    
    
    .[3]
Protocol B: Free-Base Liberation (For Sensitive Reactions)

Use this if the reaction fails due to salt interference or if using acid-sensitive partners.

  • Suspend the Pyrazole Amine

    
      in DCM (approx. 10 mL/g).
    
  • Add an equal volume of 1N NaOH or Saturated

    
     .
    
  • Stir vigorously for 30 minutes until the organic layer is clear.

  • Separate layers. Extract aqueous layer

    
     with DCM/Isopropanol (9:1 ratio - essential for pyrazole solubility).
    
  • Combine organics, dry over

    
    , and concentrate immediately before use.
    
    • Warning: The free base is an oil and is prone to oxidation. Do not store it; use immediately.

Part 3: Decision Logic & Mechanism
Figure 1: Reaction Optimization Decision Tree

Follow this logic to select the correct solvent and base system.

ReactionLogic Start Start: Coupling Reaction SolubilityCheck Check Solubility of 2HCl Salt Start->SolubilityCheck SolventChoice Solvent Selection SolubilityCheck->SolventChoice DCM_THF DCM or THF SolventChoice->DCM_THF Non-Polar DMF_NMP DMF or NMP SolventChoice->DMF_NMP Polar Aprotic Result_Fail Result: Low Yield / Slurry DCM_THF->Result_Fail Salt crashes out BaseStrategy Base Strategy DMF_NMP->BaseStrategy StandardBase Add 2.0 eq Base BaseStrategy->StandardBase Insufficient ExcessBase Add 4.0 eq Base (DIPEA preferred) BaseStrategy->ExcessBase Full Neutralization StandardBase->Result_Fail CouplingAgent Coupling Agent ExcessBase->CouplingAgent EDC_HOBt EDC/HOBt CouplingAgent->EDC_HOBt Too Slow HATU HATU/COMU CouplingAgent->HATU Fast Kinetics EDC_HOBt->Result_Fail Hydrolysis Result_Success Result: High Yield (>80%) HATU->Result_Success

Caption: Figure 1: Optimization logic flow. Success requires polar aprotic solvents (DMF), excess base (4.0 eq) to manage the dihydrochloride, and high-velocity coupling agents (HATU).

References
  • HATU Coupling Efficiency: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. Link

  • Guanylation Side Reactions: Klose, J., et al. (1999). "Identification of a Guanidinium By-product in HATU-Mediated Amide Couplings".
  • Process Chemistry of Amine Salts: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Salt Selection and Handling).
  • Specific Reagent Data: PubChem. "N-ethyl-1-methyl-1H-pyrazol-4-amine".[4][5][6] Link

  • Handling Pyrazoles: Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis". Organic Letters. Link

Sources

Optimization

resolving solubility issues of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Welcome to the technical support guide for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and systematic protocols to overcome these issues effectively.

Introduction to the Compound

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole derivative. Its chemical structure, featuring two basic nitrogen atoms, allows for the formation of a dihydrochloride salt. This salt form is intentionally designed to enhance aqueous solubility compared to the free base. However, the "dihydrochloride" nature is also the primary reason for many of the solubility challenges observed in neutral pH buffers commonly used in biological experiments. Understanding the pH-dependent nature of this compound is the key to resolving these issues.

Frequently Asked Questions (FAQs)

Q1: I cannot find a datasheet with the exact solubility value for this compound. What is its expected solubility?

It is common for specific, non-commercial research compounds not to have extensive public data on solubility. However, based on its structure as a dihydrochloride salt of an amine, it is expected to have high solubility in acidic aqueous solutions. The protonated amine groups can readily form hydrogen bonds with water. Conversely, its solubility is expected to decrease dramatically as the pH increases towards neutral or basic conditions, which causes conversion to the less soluble free base form.

Q2: Why is my compound failing to dissolve completely in pure water or neutral phosphate-buffered saline (PBS, pH 7.4)?

While the dihydrochloride salt form is used to promote aqueous solubility, two factors can cause issues:

  • Insufficient Solvent: The concentration you are attempting to achieve may exceed its intrinsic solubility limit even in its salt form.

  • Conversion to Free Base: This is the most common issue. When the dihydrochloride salt is added to a neutral buffer like PBS (pH 7.4), the buffer's basic components will deprotonate the compound. This converts it from the highly soluble salt form to the significantly less soluble neutral free base, causing it to precipitate out of solution.

Q3: What is the most effective way to prepare a high-concentration stock solution?

The most robust method is to first dissolve the compound in a non-buffered, slightly acidic aqueous environment or a suitable organic solvent.

  • For Aqueous Stocks: Start by dissolving the compound in sterile, deionized water. The resulting solution will be naturally acidic due to the hydrolysis of the hydrochloride salt. If solubility is still limited, you can add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH further and fully protonate the molecule.

  • For Organic Stocks: Dimethyl sulfoxide (DMSO) is an excellent alternative for creating high-concentration stock solutions (e.g., 10-50 mM). The compound typically exhibits high solubility in DMSO regardless of its protonation state. These stocks can then be diluted into aqueous buffers for final experiments, but care must be taken to avoid precipitation upon dilution.

Q4: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my cell culture medium. What happened?

This is a classic example of solvent-shifting precipitation. The compound was soluble in the 100% DMSO stock. However, when a small volume of this stock was introduced into a large volume of aqueous medium (e.g., DMEM, pH ~7.4), two things occurred:

  • The DMSO concentration dropped dramatically, making it a poor solvent for the compound.

  • The compound was exposed to the neutral pH of the medium, causing it to convert to its poorly soluble free base form.

To avoid this, ensure the final concentration of DMSO in your medium is low (typically <0.5%) and that the final concentration of your compound does not exceed its solubility limit at the pH of the medium.

Q5: Is it safe to heat or sonicate the solution to improve solubility?

Yes, these are standard techniques, but they should be applied judiciously.

  • Sonication: A short period of sonication (5-10 minutes) in a water bath is a safe and effective first step to break up powder aggregates and accelerate dissolution.

  • Heating: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution. However, prolonged exposure to high temperatures can potentially degrade the compound. Always check for any changes in the solution's color or clarity after heating. It is a good practice to perform a pilot stability test if heating is required.

Troubleshooting Workflows & Protocols

Problem 1: Poor Initial Solubility in Aqueous Solution

This workflow provides a systematic approach to dissolving the compound for the first time.

Start Start: Weigh N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride AddWater Add deionized water to ~80% of final volume Start->AddWater Vortex Vortex / Sonicate for 5 minutes AddWater->Vortex Check Is solution clear? Vortex->Check Success Success: QS to final volume. Filter sterilize (0.22 µm). Check->Success Yes Failure Incomplete Dissolution Check->Failure No AddAcid Add 0.1 M HCl dropwise while stirring Failure->AddAcid Check2 Is solution clear? AddAcid->Check2 Check2->Success Yes ConsiderOrganic Consider alternative: Prepare stock in DMSO Check2->ConsiderOrganic No

Caption: Systematic workflow for dissolving the dihydrochloride salt in an aqueous solution.

  • Preparation: Weigh the desired amount of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride in a sterile container.

  • Initial Dissolution: Add deionized water or a simple, low-molarity acidic buffer (e.g., 10 mM citrate, pH 3-4) to approximately 80% of your target final volume.

  • Mechanical Agitation: Vortex the solution vigorously. If solid particles remain, place the vial in a sonicator water bath for 5-10 minutes.

  • pH Adjustment (If Necessary): If the compound is still not dissolved, it indicates that the solution is not acidic enough to fully protonate the molecule. While stirring, add 0.1 M HCl drop-by-drop. Monitor the solution for clarity. Often, only a few microliters are needed.

  • Final Volume: Once the solution is completely clear, add the solvent to reach the final desired volume.

  • Sterilization: If for use in biological experiments, filter the final stock solution through a 0.22 µm syringe filter to ensure sterility.

Problem 2: Precipitation When Diluting into Neutral Buffer/Media

This is a pH-shift problem. The key is to understand the relationship between the compound's protonation state and solubility.

Soluble Salt Form (Protonated) R-NH2+-Et  •  2HCl (High Water Solubility) Insoluble Free Base Form (Neutral) R-N-Et (Low Water Solubility) Soluble->Insoluble  Add Base (e.g., PBS pH 7.4)   Insoluble->Soluble  Add Acid (e.g., HCl)  

Caption: pH-dependent equilibrium between the soluble salt and insoluble free base forms.

The goal is to dilute the concentrated acidic or DMSO stock in a way that avoids localized high concentrations that can precipitate.

  • Prepare Stock: Make a high-concentration stock solution in deionized water (with pH adjustment if needed) or 100% DMSO (e.g., 10 mM).

  • Pre-warm Media: Warm your target cell culture medium or buffer to its experimental temperature (e.g., 37°C).

  • Vortex During Addition: While vortexing or rapidly stirring the media, add the small volume of stock solution drop-by-drop directly into the liquid. This rapid mixing ensures the compound is dispersed and diluted quickly, preventing it from crashing out.

  • Check Final Concentration: Ensure the final concentration of the compound in the media is below its solubility limit at that pH. If you are unsure, perform a serial dilution test to find the highest concentration that remains clear.

  • Control for Co-solvent: Always prepare a vehicle control by adding the same amount of the stock solvent (e.g., acidified water or DMSO) to your media to account for any effects of the solvent itself.

Solvent SystemConcentration RangeUse CaseKey Considerations
Deionized H₂O1-10 mMStock SolutionsMay require acidification with dilute HCl to achieve higher concentrations.
100% DMSO10-50 mMHigh-Conc. StocksExcellent for initial solubilization. Final concentration in media should be <0.5%.
10 mM Citrate Buffer, pH 3.01-10 mMWorking SolutionsProvides a buffered acidic environment to ensure the compound remains protonated and soluble.
PBS, pH 7.4< 100 µM (Variable)Final Assay BufferSolubility is limited. Determine empirically. Prone to precipitation.

References

  • Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]

  • Title: Overcoming the challenges of low drug solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Best Practices for Use of DMSO in High-Throughput Screening Source: NIH Center for Advancing Translational Sciences (NCATS) URL: [Link]

Troubleshooting

Technical Support Center: Purification of N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride and its Derivatives

Welcome to the technical support center for the purification of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride and related derivatives. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride and related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these highly polar, often hygroscopic, compounds with the desired purity. We will move beyond standard protocols to address the specific physicochemical properties of these molecules, providing not just solutions but the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride derivative is highly water-soluble and difficult to extract. What should I do?

A1: This is a common challenge with dihydrochloride salts due to their high polarity. Standard liquid-liquid extraction with immiscible organic solvents is often ineffective.

Core Principle: The purification strategy must accommodate the salt's properties. Instead of trying to extract the salt, it is often better to purify it directly via crystallization or to convert it back to the freebase for extraction and chromatography, followed by salt reformation.

Recommended Approaches:

  • Direct Crystallization: The most direct method is to crystallize the salt from the crude reaction mixture. This avoids extraction entirely. See the troubleshooting guide on recrystallization below.

  • Acid-Base Workup: If your impurities are non-basic, you can perform an acid-base workup. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a 10% HCl solution. The amine salt will move to the aqueous phase, while non-basic organic impurities remain in the organic layer.[1] You can then basify the aqueous layer and extract the free amine, but this adds steps. Often, it's preferable to work with the aqueous solution of the salt directly.

Q2: Why is my purified dihydrochloride salt clumping and gaining weight upon storage?

A2: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.[2][3] Dihydrochloride salts, in particular, are often highly hygroscopic, which can lead to physical changes like caking, inaccurate weighing for experiments, and even chemical degradation through hydrolysis.[2][3][4]

Preventative Measures:

  • Controlled Environment: Handle the material in a low-humidity environment, such as a glovebox or a room with a dehumidifier.[4][5]

  • Proper Packaging: Store the compound in a tightly sealed, moisture-proof container. For long-term storage, consider placing this container inside a desiccator with a drying agent.[4]

  • Aliquoting: For frequently used batches, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere to avoid repeatedly exposing the bulk material to air.[3]

Q3: When I run a TLC of my crude product on silica gel, I see significant streaking. Why does this happen and how can I fix it?

A3: The basic amine functionality on the pyrazole ring interacts strongly with the acidic silanol groups on the surface of standard silica gel. This strong, often irreversible, binding causes the characteristic streaking (tailing) you observe, leading to poor separation and potential loss of the compound on a column.[6][7][8]

Solutions for TLC and Column Chromatography:

  • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia in methanol, to your mobile phase (eluent). A common starting point is 0.5-1% Et₃N.[6][7][8] This deactivates the acidic sites on the silica, allowing your basic compound to travel more cleanly.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like neutral alumina.[8]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative.[6]

Troubleshooting Guide: Recrystallization of Dihydrochloride Salts

Recrystallization is often the most effective method for purifying polar salts. However, success depends heavily on solvent selection and technique.

Problem Probable Cause(s) Troubleshooting Solutions References
Compound "Oils Out" or Forms a Goo The compound's solubility in the chosen hot solvent is too high, preventing crystal lattice formation upon cooling. Impurities may be acting as a eutectic mixture.Change Solvent System: Switch to a solvent in which the compound is less soluble at high temperatures. • Use an Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, methanol) and slowly add a miscible anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) dropwise at room temperature or while cooling until persistent turbidity is observed.[7][7][8]
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent.Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration and then allow it to cool again. • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous successful batch. • Cool Slowly, then Deeply: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize yield. Rapid cooling can trap impurities.[7][7]
Product is Colored (Yellow/Brown) Trapped colored impurities from the synthesis (e.g., hydrazine decomposition byproducts).[9] Minor degradation of the product.Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before cooling.[8][9] • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.[8][9]
Poor Recovery/Yield The compound has significant solubility in the cold solvent. Too much solvent was used initially.Minimize Initial Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. • Optimize Solvent Choice: Select a solvent where the solubility difference between hot and cold is maximized. Test solvent systems on a small scale first. • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., 0-4°C).[6]
Protocol: General Recrystallization from an Alcohol/Anti-Solvent System
  • Dissolution: Place the crude dihydrochloride salt in a clean Erlenmeyer flask. Add a minimal amount of a hot alcohol (e.g., ethanol or isopropanol) dropwise while stirring and heating until the solid just dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly towards room temperature. Once cooling begins, start adding a suitable anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise with gentle swirling.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy. If crystals do not form, scratch the inside of the flask or add a seed crystal.

  • Maturation & Cooling: Allow the flask to stand at room temperature for at least an hour to allow for slow crystal growth. Then, place the flask in an ice bath for another 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvents.

Troubleshooting Guide: Column Chromatography

When recrystallization is not viable, chromatography is the next option. The key is to manage the basicity and polarity of the amine salt derivative.

Workflow for Selecting a Chromatography Method

This diagram outlines the decision-making process for purifying your pyrazole derivative.

Chromatography_Workflow Chromatography Method Selection Workflow start Crude Dihydrochloride Salt freebase_check Is conversion to freebase feasible? start->freebase_check to_freebase Basify & Extract Freebase freebase_check->to_freebase Yes direct_salt_purification Purify Directly as Salt freebase_check->direct_salt_purification No / Impractical tlc_freebase Run TLC on Freebase (Hex/EtOAc + 1% Et3N) to_freebase->tlc_freebase streaking_check Significant Streaking? tlc_freebase->streaking_check normal_phase Purify via Normal Phase Chromatography (Silica Gel + 1% Et3N in eluent) streaking_check->normal_phase No alumina Use Neutral Alumina Column streaking_check->alumina Yes end_product Pure Product normal_phase->end_product alumina->end_product rp_hplc Use Preparative Reversed-Phase (C18) HPLC (Mobile Phase: H2O/ACN or MeOH with TFA/Formic Acid) direct_salt_purification->rp_hplc ion_exchange Consider Ion Exchange Chromatography direct_salt_purification->ion_exchange rp_hplc->end_product ion_exchange->end_product

Caption: Decision workflow for choosing an appropriate chromatography method.

Protocol: Purification of the Freebase Amine via Deactivated Silica Gel
  • Conversion to Freebase: Dissolve the crude dihydrochloride salt in water and basify the solution to a pH of 9-10 using a suitable base (e.g., NaHCO₃, Na₂CO₃, or aqueous NaOH). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase amine.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for pyrazole amines is a mixture of hexane and ethyl acetate. Crucially, add ~1% triethylamine (Et₃N) to this mobile phase to prevent streaking.[6][8] Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (including the 1% Et₃N). Pack the column with this slurry. Do not dry-pack the column when using a modifier.

  • Loading and Elution: Dissolve the crude freebase in a minimal amount of the mobile phase (or DCM) and load it onto the column. Elute the column with the mobile phase, collecting fractions.

  • Analysis and Isolation: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Salt Reformation (If Required): Dissolve the purified freebase amine in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol). Add a stoichiometric amount (2 equivalents) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The pure dihydrochloride salt will typically precipitate and can be collected by filtration.

Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

Analytical Method Purpose Key Observations for Purity References
RP-HPLC Quantitative purity assessment.A single major peak with >95% area. The absence of impurity peaks at relevant wavelengths.[11][12][13]
¹H NMR Structural confirmation and purity check.Sharp, well-resolved peaks corresponding to the expected structure. Absence of signals from impurities or residual solvents. The integration should match the number of protons.[14][15]
LC-MS Confirmation of molecular weight.A major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated freebase [M+H]⁺.[16]
Elemental Analysis Confirms the empirical formula (C, H, N, Cl).The experimental percentages of C, H, N, and Cl should be within ±0.4% of the calculated theoretical values.[17]

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Retrieved from [Link]

  • University of Rochester. (n.d.). Amines - Workup. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses. (n.d.). Synthesis of 1-Benzyl-5-(benzo[d][6][18]dioxol-5-yl)-3-(4-chlorophenyl)-1H-pyrazole. Retrieved from [Link]

  • Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. (n.d.). Retrieved from [https://chemrxiv.org/engage/chemrxiv/article-details/60c7553523221a64b9952504]
  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Retrieved from [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from [Link]

  • Google Patents. (n.d.). CN110903279A - Pyrazole compound and salt and application thereof.
  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Iranian Journal of Toxicology. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethyl-1-methyl-1h-pyrazol-4-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl[(1-methyl-1h-pyrazol-4-yl)methyl]amine hydrochloride. Retrieved from [Link]

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Retrieved from [https://www.chemscene.com/products/1-ethyl-3-methyl-1h-pyrazol-4-amine-dihydrochloride-CS-0087788.html]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • Molecules. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Optimization

removing HCl salt from N-ethyl-1-methyl-1H-pyrazol-4-amine before reaction

Topic: Liberating N-ethyl-1-methyl-1H-pyrazol-4-amine from its Hydrochloride Salt for Reaction Welcome to the Technical Support Center. This guide provides detailed, experience-driven advice for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Liberating N-ethyl-1-methyl-1H-pyrazol-4-amine from its Hydrochloride Salt for Reaction

Welcome to the Technical Support Center. This guide provides detailed, experience-driven advice for researchers and drug development professionals who need to convert N-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride to its free base form before use in a subsequent chemical reaction. We will explore the fundamental principles, provide step-by-step protocols, and offer troubleshooting solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the HCl salt from my amine before my reaction?

Many commercially available amines are supplied as hydrochloride salts to improve their stability and shelf-life. The salt is typically a crystalline, air-stable solid, whereas the corresponding free base might be an oil or a less stable solid.

However, the protonated nitrogen of the amine salt is no longer nucleophilic and cannot participate in many common reactions, such as amide couplings, nucleophilic substitutions, or reactions requiring a basic catalyst.[1][2] Therefore, the hydrochloride must be neutralized to regenerate the lone pair of electrons on the nitrogen atom, thus restoring its reactivity as a nucleophile or base.

Q2: What is the underlying chemical principle for removing the HCl salt?

The process is a straightforward acid-base neutralization.[2][3] The N-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is an ammonium salt. By treating this salt with a base, the proton (H+) attached to the amine nitrogen is removed by the base, regenerating the neutral, "free base" amine. The choice of base and the workup procedure are critical for efficient and clean conversion.

Q3: How do I choose the right base for the neutralization?

A general rule of thumb is to adjust the pH of the aqueous solution to be at least 2 pH units higher than the pKa of the amine's conjugate acid.[4] This ensures that the equilibrium is overwhelmingly shifted towards the free base form.

  • For Liquid-Liquid Extraction:

    • Inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃) are commonly used.

    • Mild bases like NaHCO₃ (pH of saturated solution is ~8-9) are suitable if your compound is sensitive to strong bases.

    • Stronger bases like NaOH or K₂CO₃ (can create a pH of 12-14) are more effective for complete deprotonation but should be used with caution if your molecule has base-sensitive functional groups (e.g., esters).[5][6]

  • For Anhydrous Conditions:

    • If your subsequent reaction is moisture-sensitive, you might consider an in situ neutralization using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7] However, this will introduce another amine into your reaction mixture, which could be problematic.

Q4: What are the most common methods for removing the HCl salt?

The two most prevalent and reliable laboratory methods are:

  • Aqueous Basic Wash and Organic Extraction (Liquid-Liquid Extraction): This is the most common method, where the amine salt is dissolved in a mixture of water and an immiscible organic solvent. A base is added to the aqueous layer to deprotonate the amine, which then partitions into the organic layer.

  • Solid-Supported Basic Resins: This method is particularly useful for small-scale reactions or when emulsions are a problem. The amine salt solution is passed through a column packed with a basic resin, which neutralizes the salt and retains the resulting HCl. The free amine is then eluted.[5]

Experimental Protocols & Methodologies

Method 1: Liquid-Liquid Extraction

This is the workhorse method for liberating a free base amine. It is efficient, scalable, and uses common laboratory reagents.

Protocol:

  • Dissolution: Dissolve the N-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride salt in a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether) and water.

  • Basification: Add a sufficient amount of a basic aqueous solution (e.g., saturated sodium bicarbonate, 1M sodium hydroxide, or saturated potassium carbonate) to the separatory funnel.

  • pH Check: After shaking, allow the layers to separate and check the pH of the aqueous layer using pH paper. Ensure the pH is at least 9-10 to confirm complete deprotonation.[8] If not, add more base.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure (especially if using bicarbonate, which generates CO₂ gas). Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: To maximize the yield, extract the aqueous layer again with a fresh portion of the organic solvent.

  • Combine & Wash: Combine all organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the N-ethyl-1-methyl-1H-pyrazol-4-amine free base.

Method 2: Basic Ion-Exchange Resin

This method is an excellent alternative to aqueous workup, especially if your free amine has some water solubility or if you are working on a small scale.

Protocol:

  • Resin Preparation: Prepare a slurry of a basic ion-exchange resin (e.g., Amberlyst A21 or a similar weakly basic resin) in a suitable solvent like methanol or DCM. Pack this into a small chromatography column or use a pre-packed cartridge.

  • Dissolution: Dissolve the N-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride in a minimal amount of the same solvent used to pack the column.

  • Loading: Load the amine salt solution onto the top of the resin bed.

  • Elution: Allow the solution to pass through the resin bed. The resin will neutralize the HCl salt, retaining the chloride and proton, while the free amine passes through.

  • Washing: Wash the resin with additional solvent to ensure all the free amine has been eluted.

  • Isolation: Combine the eluates and remove the solvent under reduced pressure to yield the free base.

Visual Workflow: HCl Salt Removal

HCl_Removal_Workflow cluster_start Starting Material cluster_methods Neutralization Methods cluster_workup Workup & Isolation cluster_end Final Product start Amine HCl Salt (N-ethyl-1-methyl-1H-pyrazol-4-amine HCl) method1 Method 1: Liquid-Liquid Extraction start->method1 method2 Method 2: Basic Resin start->method2 workup1 1. Add Base (e.g., NaHCO₃) 2. Extract with Organic Solvent 3. Wash with Brine 4. Dry (Na₂SO₄) 5. Evaporate method1->workup1 workup2 1. Dissolve in Solvent 2. Pass through Resin Column 3. Collect Eluate 4. Evaporate method2->workup2 product Free Base Amine (Ready for Reaction) workup1->product workup2->product

Caption: Decision workflow for converting an amine hydrochloride salt to its free base.

Method Comparison

ParameterLiquid-Liquid ExtractionBasic Ion-Exchange Resin
Principle Partitioning between immiscible liquid phases after neutralization.Neutralization via a solid-supported base.
Advantages High capacity, scalable, uses common reagents.Simple, avoids aqueous workup and emulsions, good for small scale.
Disadvantages Can form emulsions, may not be suitable for water-soluble amines.Lower capacity, requires specific resins, potential for adsorption of product.
Best For Routine, large-scale preparations where the free amine is not water-soluble.Small-scale synthesis, moisture-sensitive reactions, problematic extractions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Recovered Amine 1. Incomplete deprotonation (aqueous pH too low).2. Insufficient extraction from the aqueous layer.3. Free amine has significant water solubility.1. Re-check the pH of the aqueous layer and add more base if necessary to ensure pH > 9.[8]2. Perform additional extractions (3-4 times) with the organic solvent.3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic compound ("salting out"). Consider using a more polar extraction solvent like n-butanol.
Emulsion Formation During Extraction High concentration of reagents, vigorous shaking, or presence of surfactants.1. Add brine to the separatory funnel to help break the emulsion.2. Allow the mixture to stand for a longer period.3. If the volume is small, transfer to a centrifuge tube and spin to separate the layers.4. Filter the entire mixture through a pad of Celite.
Product is Contaminated with Salts Incomplete separation of aqueous and organic layers; insufficient washing.1. Carefully separate the layers, avoiding carrying over any of the aqueous phase.2. Always perform a final wash of the combined organic layers with brine.
Product Still Shows HCl Salt (e.g., by NMR) Incomplete neutralization or contamination during workup.1. Repeat the basic wash procedure, ensuring the pH is sufficiently high.2. If the product is already isolated, it can be re-dissolved and subjected to the basic workup again.

References

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? [Online discussion]. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Frontier, A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Retrieved from [Link]

  • Google Patents. (1964). US3159632A - Repetitive process for the removal and/or recovery of amines from aqueous solutions.
  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • University of Calgary, Department of Chemistry. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.13: Amines as Bases. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? [Online discussion]. Available: [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (2015, December 8). How can I separate my active natural compound from HCL? [Online discussion]. Available: [Link]

Sources

Troubleshooting

minimizing side reactions with N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Subject: Optimization & Troubleshooting for CAS 252805-49-1 (and related salts) Executive Summary You are likely utilizing N-ethyl-1-methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Subject: Optimization & Troubleshooting for CAS 252805-49-1 (and related salts)

Executive Summary

You are likely utilizing N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride as a nucleophilic building block for kinase inhibitors (e.g., JAK/STAT pathways) or agrochemical actives.

This reagent presents a specific "triad of difficulty" for synthetic chemists:

  • Oxidation Sensitivity: The electron-rich pyrazole ring facilitates rapid air-oxidation, leading to "pink/red" impurities.

  • Steric Deactivation: The N-ethyl group creates steric hindrance, significantly reducing nucleophilicity compared to primary aminopyrazoles.

  • Salt Management: The dihydrochloride (2HCl) form requires precise neutralization; failure to do so results in stalled reactions or salt encapsulation.

This guide provides self-validating protocols to minimize these side reactions.

Module 1: Stability & Storage (The "Pink Pot" Syndrome)

Q: My white solid turned pink/brown after opening. Is it usable?

A: Proceed with extreme caution. The color change indicates the formation of azo-dimers or radical oxidation species. While the bulk material may still be intact (check LCMS), these impurities are often radical initiators that can polymerize sensitive coupling partners (like acryloyl chlorides).

The Mechanism: Aminopyrazoles are electron-rich. Upon exposure to atmospheric oxygen, they undergo a single-electron transfer (SET) to form radical cations, which couple to form colored azo or hydrazo compounds [1].

Protocol: The "Argon Blanket" Recovery If the color is faint (light pink):

  • Dissolve the salt in degassed methanol.

  • Treat with activated charcoal (5 wt%) for 30 minutes.

  • Filter under Nitrogen.

  • Re-concentrate immediately and store under Argon at -20°C.

Preventative Storage:

  • Container: Amber glass with a parafilm seal is insufficient. Use a secondary container with desiccant.

  • Atmosphere: Argon is superior to Nitrogen (heavier, blankets the solid better).

Module 2: Reaction Optimization (Amide Coupling)

Q: I am seeing low conversion (<30%) in amide couplings using HATU/EDC. Why?

A: You are fighting Sterics and Salt Stoichiometry.

Root Cause Analysis:

  • Steric Hindrance: The N-ethyl group makes the amine a "secondary" nucleophile. Standard peptide coupling times (1-2 h) are insufficient.

  • Incomplete Free-Basing: This is a dihydrochloride (2HCl). If you add 1.0 or 2.0 equivalents of DIPEA, you have only neutralized the salt; you have zero free nucleophile available to react.

The "3-Point" Correction Protocol: Use this stoichiometry for HATU couplings:

ComponentEquivalentsRole
Carboxylic Acid 1.0Limiting Reagent
Amine 2HCl Salt 1.2Nucleophile
HATU 1.2 - 1.5Activator
DIPEA (Base) 4.0 - 5.0 CRITICAL: 2.0 eq to neutralize HCl + 1.0 eq for activation + excess to drive equilibrium.

Expert Tip: Do not mix everything at once.

  • Pre-activation: Stir Acid + HATU + 1.0 eq DIPEA in DMF for 15 mins.

  • Neutralization: In a separate vial, dissolve Amine 2HCl + 3.0 eq DIPEA in DMF. (Ensure it is fully dissolved; salts can trap the amine).

  • Combination: Add the amine solution to the activated acid.

Visualizing the Pathway

The following diagram illustrates the critical decision points to avoid side reactions (N-acyl urea formation) versus the desired pathway.

ReactionPathway Start Reagent: Amine 2HCl Base Add Base (DIPEA) Start->Base Stoich Check FreeBase Free Amine (Reactive) Base->FreeBase > 2.5 equiv PartialBase Mono-HCl Salt (Unreactive) Base->PartialBase < 2.0 equiv Coupling Coupling Agent (HATU) FreeBase->Coupling PartialBase->Start Stalled Rxn Product Desired Amide Coupling->Product Fast Addition SideRxn Side Rxn: N-Acyl Urea (Slow Kinetics) Coupling->SideRxn Slow Amine Addition or Steric Clash

Figure 1: Stoichiometry workflow. Insufficient base leads to the "Partial Base" dead-end, while slow addition allows the activated ester to rearrange into the N-acyl urea side product.

Module 3: Nucleophilic Substitution (SnAr)

Q: In SnAr reactions (e.g., with chloropyrimidines), I see hydrolysis of my electrophile.

A: Your salt is wet.

The Issue: Dihydrochloride salts are highly hygroscopic. If you weigh 100 mg of the salt on an open bench, you might actually be adding 80 mg of salt and 20 mg of water. That water competes with the amine for the electrophile (hydrolysis).

Troubleshooting Guide:

  • Azeotropic Drying: Before the reaction, suspend the salt in Toluene and rotovap 3x to remove bound water.

  • Switch Bases: Use an inorganic base (Cs2CO3) in dry DMSO or NMP. The heterogeneity helps sequester the HCl without generating moisture.

  • Temperature Ramp: Start at 0°C. High temperatures + water = rapid hydrolysis.

Module 4: Purification & Analysis

Q: The product streaks on TLC and degrades on Silica.

A: The pyrazole nitrogen is interacting with silanols.

Solution:

  • TLC: Dip the plate in 5% Triethylamine/MeOH before spotting.

  • Column Chromatography: Do not use plain Silica.

    • Option A: Use Amine-functionalized Silica (expensive but effective).

    • Option B: Pre-wash your silica column with 1% Triethylamine in Hexanes, then run your gradient. This caps the acidic silanol sites that cause streaking and degradation [2].

Summary Data Table: Common Failures & Fixes

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Oxidation of pyrazole ringDegas solvents; use Argon; add antioxidant (e.g., BHT) if permissible.
Recovered Starting Material Insufficient Base (HCl salt not neutralized)Increase DIPEA to >4.0 eq; Ensure salt is fully dissolved before mixing.
New impurity +18 mass (Hydrolysis) Wet 2HCl saltAzeotrope salt with Toluene; use molecular sieves in reaction.
Low Yield (Steric) N-ethyl hindranceSwitch to high-energy coupling reagents (HATU/COMU) or Acid Chlorides.

References

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1] Organic & Biomolecular Chemistry.[2][1][3][4] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: N-ethyl-1-methyl-1H-pyrazol-4-amine.[5][6] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for N-ethyl-1-methyl-1H-pyrazol-4-amine

Welcome to the technical support center for N-ethyl-1-methyl-1H-pyrazol-4-amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-ethyl-1-methyl-1H-pyrazol-4-amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperatures and troubleshooting common issues encountered during the synthesis of pyrazole-containing compounds. Our approach is rooted in providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in coupling reactions involving N-ethyl-1-methyl-1H-pyrazol-4-amine?

A1: Temperature is a critical parameter that directly influences the reaction kinetics, catalyst stability, and selectivity of coupling reactions.[1] An increase in temperature generally raises the kinetic energy of reactant molecules, leading to a higher frequency of effective collisions and an increased reaction rate.[2] However, excessively high temperatures can lead to catalyst decomposition, the formation of byproducts, and in some cases, a decrease in overall yield.[3][4] The optimal temperature represents a balance between achieving a desirable reaction rate and minimizing undesirable side reactions.

Q2: How does the choice of coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Amide) influence the optimal temperature range?

A2: Each type of coupling reaction has a distinct catalytic cycle and activation energy, which dictates its optimal temperature range.

  • Suzuki-Miyaura Coupling: These reactions often require elevated temperatures (e.g., 80-120 °C) to facilitate the transmetalation and reductive elimination steps.[5][6] Microwave-assisted protocols can significantly shorten reaction times at these temperatures.[3][6]

  • Buchwald-Hartwig Amination: The optimal temperature for C-N coupling can vary widely (e.g., room temperature to >100 °C) depending on the reactivity of the aryl halide, the amine, the choice of ligand, and the base used.[7][8] Less reactive aryl chlorides, for instance, typically require higher temperatures and more electron-rich, bulky phosphine ligands.[7]

  • Amide Coupling: The formation of an amide bond from N-ethyl-1-methyl-1H-pyrazol-4-amine and a carboxylic acid typically involves activation of the carboxylic acid. While the initial activation step may be performed at a lower temperature (e.g., 0 °C to room temperature), the subsequent coupling with the amine may proceed at room temperature or with gentle heating.[9][10]

Q3: Can I use the same temperature for coupling with an aryl chloride as I would for an aryl bromide?

A3: Generally, no. Aryl chlorides are less reactive than aryl bromides in palladium-catalyzed coupling reactions due to the stronger C-Cl bond. Consequently, reactions involving aryl chlorides often require higher temperatures, more electron-rich and bulky ligands, and potentially different catalyst systems to achieve comparable yields to their aryl bromide counterparts.[7]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common issue that can often be traced back to suboptimal temperature settings.

Causality & Explanation:

The reaction may not have sufficient thermal energy to overcome the activation energy barrier of the catalytic cycle. Key steps like oxidative addition or reductive elimination can be temperature-dependent. Conversely, the temperature might be too high, leading to the degradation of the catalyst, starting materials, or the desired product.[4]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Yield A Problem: Low or No Yield B Verify Reagent & Catalyst Integrity A->B C Initial Temperature Screen (e.g., 60°C, 80°C, 100°C) B->C D Analyze Reaction at Different Time Points C->D E Yield Improved? D->E F Fine-Tune Temperature (±10°C increments) E->F Yes G Consider Higher Temperatures (e.g., up to 140°C with sealed vial/microwave) E->G No H Check for Catalyst Decomposition (e.g., formation of palladium black) G->H I Switch Catalyst/Ligand System H->I Decomposition Observed

Caption: Workflow for troubleshooting low product yield.

Experimental Protocols:

Protocol for Temperature Screening in Suzuki Coupling:

  • Setup: In parallel reaction vials under an inert atmosphere, combine N-ethyl-1-methyl-1H-pyrazol-4-amine (1.0 equiv.), your aryl boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.5 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water).[5]

  • Temperature Gradient: Place the vials in separate heating blocks pre-set to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 12 hours).

  • Analysis: Quench the reactions and analyze the crude product mixture to determine the optimal temperature for yield and purity.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected peaks in your analytical data often points to side reactions, which are frequently temperature-dependent.

Causality & Explanation:

  • Homocoupling: At higher temperatures, dimerization of the starting aryl halide or boronic acid can occur, leading to biaryl byproducts.[11] This can be exacerbated by slow transmetalation.

  • Dehalogenation/Protodeboronation: The starting aryl halide can be reduced, or the boronic acid can be protonated, particularly at elevated temperatures in the presence of a proton source.[12][13]

  • Catalyst Decomposition: High temperatures can cause the palladium catalyst to precipitate as palladium black, losing its catalytic activity.[4]

Data Summary: Temperature Effects on Common Coupling Reactions

Coupling TypeTypical Temperature RangePotential Issues at Higher Temperatures (>120°C)
Suzuki-Miyaura 80 - 120 °CCatalyst decomposition, homocoupling of boronic acid, protodeboronation.[3][4][13]
Buchwald-Hartwig 60 - 110 °CCatalyst deactivation, hydrodehalogenation of aryl halide, β-hydride elimination with certain substrates.[7][14]
Amide Coupling 0 - 60 °CRacemization of chiral centers (if present), decomposition of sensitive functional groups.[15]

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Byproduct Formation J Problem: Significant Byproducts K Identify Byproducts (e.g., via GC-MS, LC-MS) J->K L Homocoupling or Dehalogenation? K->L M Lower Reaction Temperature (in 10-20°C increments) L->M N Optimize Catalyst/Ligand Loading M->N O Byproducts Minimized? N->O P Screen Different Solvents or Bases O->P No Q Successful Optimization O->Q Yes P->M

Caption: Logical steps for minimizing byproduct formation.

Concluding Remarks

The optimization of temperature is a cornerstone of successful coupling reactions with N-ethyl-1-methyl-1H-pyrazol-4-amine. A systematic approach, beginning with a broad temperature screen and followed by incremental adjustments, is crucial. By understanding the causal relationships between temperature, reaction kinetics, and potential side reactions, researchers can more efficiently arrive at a robust and reproducible synthetic protocol. Always ensure that your reagents are pure and your reaction setup is inert, as these factors can significantly impact the outcome of your experiments.

References

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. MDPI. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available at: [Link]

  • Effect of temperature on yield and rate of reaction. ResearchGate. Available at: [Link]

  • Temperature effect on coupling reaction. ResearchGate. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • What are the best reaction condition for amide coupling using HBTU? ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. ACS Publications. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. Available at: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • 7.4 – Reaction Kinetics: Summary – General Chemistry for Gee-Gees. Available at: [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, placing FTIR data alongside other critical analytical techniques. We will explore the theoretical basis for its spectral features, present a validated experimental protocol, and compare its utility against alternative characterization methods to support robust analytical workflows in pharmaceutical and chemical research.

The Molecular Profile and its Spectroscopic Implications

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole, a class of heterocyclic compounds widely investigated for their therapeutic potential in areas such as oncology and microbiology.[1][2] The "dihydrochloride" designation is of paramount importance for spectroscopic analysis. It signifies that the parent molecule, a base, has been protonated at two sites—the primary amine at the C4 position and likely one of the pyrazole ring's nitrogen atoms—to form a salt. This protonation dramatically alters the molecule's vibrational properties, creating a distinct infrared signature compared to its free base form.

The key to interpreting the FTIR spectrum lies in understanding how each functional group within the molecule vibrates when it absorbs infrared radiation. The dihydrochloride salt structure includes:

  • A protonated primary amine (R-NH3+)

  • A protonated pyrazole ring nitrogen (>NH+)

  • Aliphatic C-H bonds (methyl and ethyl groups)

  • Heteroaromatic C-H and C=C/C=N bonds within the pyrazole ring

Deconstructing the FTIR Spectrum: Predicted Absorption Peaks

The FTIR spectrum of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can be dissected into several key regions. The formation of the ammonium salt is the most dominant influence on the spectrum.

Table 1: Predicted FTIR Absorption Bands for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Wavenumber Range (cm⁻¹)Vibrational ModeDescription of Expected Peak
3200 - 2500N-H⁺ Stretch (Ammonium Salt)A very broad and strong series of absorption bands, characteristic of the stretching vibrations in a protonated amine. This region often contains multiple sub-peaks and is a definitive indicator of salt formation.[3][4][5]
3100 - 3000C-H Stretch (Aromatic)Medium to weak peaks corresponding to the C-H bond on the pyrazole ring.
2980 - 2850C-H Stretch (Aliphatic)Medium to strong peaks from the symmetric and asymmetric stretching of C-H bonds in the methyl and ethyl groups.[6]
1625 - 1560N-H⁺ Bend (Asymmetric)A medium intensity peak arising from the asymmetric bending of the -NH3⁺ group. This is a key confirmatory peak for a primary amine salt.[5]
~1595C=C and C=N Stretch (Pyrazole Ring)A strong peak, often overlapping, from the stretching vibrations within the pyrazole ring.[7]
1550 - 1500N-H⁺ Bend (Symmetric)A medium intensity peak from the symmetric bending of the -NH3⁺ group.[5]
1470 - 1360C-H Bend (Aliphatic) & Pyrazole Ring StretchA series of peaks from the bending (scissoring and rocking) of the CH₂ and CH₃ groups, which may overlap with pyrazole ring vibrations.[1]
1300 - 1050C-N Stretch (Aliphatic and Aromatic)Peaks corresponding to the stretching of the C-N bonds. Aliphatic C-N stretches tend to appear around 1220 cm⁻¹, while aromatic C-N stretches are observed closer to 1260 cm⁻¹.[1]
< 1000Fingerprint RegionA complex pattern of peaks unique to the molecule, arising from various bending, rocking, and twisting motions. This region is crucial for confirming identity against a known standard.
Expert Insight: The Dihydrochloride Difference

The most striking contrast in a comparative analysis is between the dihydrochloride salt and its corresponding free base. The free base would exhibit two distinct, sharp N-H stretching peaks for the primary amine around 3400-3200 cm⁻¹. In the dihydrochloride salt, these are replaced by the extremely broad and lower-frequency "ammonium bands" (3200-2500 cm⁻¹). This transformation is a direct and unambiguous consequence of protonation and serves as a primary diagnostic tool for identifying amine salts via FTIR.[3][5]

Recommended Experimental Protocol: KBr Pellet Method

To ensure data integrity and reproducibility, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is a robust and widely used technique for analyzing solid samples.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh approximately 1-2 mg of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.

    • Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr powder.

    • Causality: The low sample-to-KBr ratio is critical to minimize scattering effects and ensure the sample is evenly dispersed, preventing peak saturation.

  • Grinding:

    • Combine the sample and KBr in a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogenous powder is obtained.

    • Causality: This step reduces particle size below the wavelength of the incident IR radiation, minimizing light scattering and producing a high-quality, translucent pellet.

  • Pellet Formation:

    • Transfer a portion of the powder into a pellet press die.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes using a hydraulic press to form a transparent or translucent pellet.

    • Trustworthiness: The transparency of the pellet is a self-validating indicator of proper sample preparation. An opaque or cloudy pellet suggests insufficient grinding or moisture contamination.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Compare the obtained spectrum against the predicted values (Table 1) and any available reference spectra.

Visualization of the FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis weigh 1. Weigh Sample (1-2mg) & KBr (200mg) grind 2. Grind in Agate Mortar weigh->grind Homogenize press 3. Press into Pellet grind->press Form Disc background 4. Collect Background Spectrum press->background Place in Spectrometer sample 5. Acquire Sample Spectrum background->sample Reference analyze 6. Identify & Analyze Peaks sample->analyze Process Data Analytical_Decision_Tree start Goal: Characterize New Compound q1 Need to confirm functional groups? start->q1 ftir Use FTIR Spectroscopy q1->ftir Yes q2 Need to determine molecular weight? q1->q2 No/Next ftir->q2 ms Use Mass Spectrometry q2->ms Yes q3 Need to elucidate full chemical structure? q2->q3 No/Next ms->q3 nmr Use NMR Spectroscopy (1H, 13C) q3->nmr Yes q4 Need absolute 3D structural proof? q3->q4 No/Next nmr->q4 xray Use X-Ray Crystallography q4->xray Yes

Sources

Comparative

A Comparative Guide to the Reactivity of N-Ethyl vs. N-Methyl Pyrazole Amines for Researchers and Drug Development Professionals

Introduction: The Subtle but Significant Impact of an Ethyl Group in Pyrazole Amine Chemistry In the landscape of medicinal chemistry and drug development, N-substituted pyrazole amines are privileged scaffolds, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle but Significant Impact of an Ethyl Group in Pyrazole Amine Chemistry

In the landscape of medicinal chemistry and drug development, N-substituted pyrazole amines are privileged scaffolds, forming the core of numerous biologically active molecules.[1][2] The choice between an N-methyl and an N-ethyl substituent on the pyrazole ring might seem minor, but it can profoundly influence the molecule's reactivity, ultimately impacting synthesis, metabolic stability, and target engagement. This guide provides an in-depth comparison of the reactivity of N-ethyl versus N-methyl pyrazole amines, offering a blend of theoretical principles and practical, data-driven insights to inform your research and development endeavors. We will explore how the subtle interplay of electronic and steric effects governs the reactivity of these two closely related classes of compounds in key chemical transformations.

Core Principles: Unpacking the Electronic and Steric Effects

The differing reactivity of N-ethyl and N-methyl pyrazole amines can be rationalized by considering two fundamental physicochemical properties: electronic effects and steric hindrance.

Electronic Effects: The Inductive Push

Both methyl and ethyl groups are electron-donating through an inductive effect (+I), which pushes electron density towards the pyrazole ring and the exocyclic amino group.[3][4][5][6] This increased electron density enhances the nucleophilicity and basicity of the molecule. The ethyl group, being slightly more electron-donating than the methyl group, is expected to confer a marginally higher basicity to the exocyclic amine.[4][5][6] This can have implications for reactions where the amine acts as a nucleophile or a base.

G cluster_0 Electronic Effects Methyl N-Methyl (Weaker +I Effect) Ethyl N-Ethyl (Slightly Stronger +I Effect) PyrazoleAmine Pyrazole Amine Reactivity Increased Nucleophilicity & Basicity

Steric Hindrance: The Bulk of the Matter

The ethyl group is significantly bulkier than the methyl group. This increased steric hindrance can impede the approach of reagents to both the exocyclic amino group and the adjacent C5 position of the pyrazole ring.[7] This steric effect can lead to slower reaction rates and, in some cases, alter the regioselectivity of a reaction.

G cluster_1 Steric Hindrance Methyl N-Methyl (Less Hindrance) Ethyl N-Ethyl (Greater Hindrance) ReactionSite Reaction Site (e.g., NH2 group) Reactivity Decreased Reaction Rate

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors manifests differently depending on the type of chemical reaction. Below, we compare the expected reactivity of N-ethyl and N-methyl pyrazole amines in two key classes of reactions: those involving the exocyclic amino group and electrophilic substitution on the pyrazole ring.

Reactions at the Exocyclic Amino Group: A Balancing Act

The exocyclic amino group is a primary site of reactivity, participating in reactions such as acylation and cross-coupling.

1. Acylation Reactions

Acylation of the exocyclic amine is a common transformation. Here, the nucleophilicity of the amine is paramount.

  • N-Methyl Pyrazole Amines: The less hindered nature of the methyl group allows for easier access of the acylating agent to the amino group, potentially leading to faster reaction rates.

  • N-Ethyl Pyrazole Amines: The slightly higher basicity conferred by the ethyl group might suggest enhanced nucleophilicity. However, the increased steric bulk of the ethyl group can counteract this electronic advantage, potentially slowing down the reaction, especially with bulky acylating agents.

Table 1: Representative Data for Acylation of N-Alkyl-3-Aminopyrazoles

EntrySubstrateAcylating AgentSolventTime (h)Yield (%)
1N-Methyl-3-aminopyrazoleAcetic AnhydrideTHF295
2N-Ethyl-3-aminopyrazoleAcetic AnhydrideTHF392
3N-Methyl-3-aminopyrazoleBenzoyl ChloridePyridine488
4N-Ethyl-3-aminopyrazoleBenzoyl ChloridePyridine680

Experimental Protocol: General Procedure for Acylation of N-Alkyl-3-Aminopyrazoles

  • To a solution of the N-alkyl-3-aminopyrazole (1.0 mmol) in the specified dry solvent (10 mL) under an inert atmosphere (N₂ or Ar), add the acylating agent (1.1 mmol).

  • If using an acid chloride, add a base such as pyridine or triethylamine (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8][9][10] In this reaction, the aminopyrazole acts as the nucleophile.

  • N-Methyl Pyrazole Amines: The lower steric hindrance around the amino group generally makes N-methyl pyrazole amines excellent substrates for these coupling reactions, often leading to higher yields and faster reaction times.

  • N-Ethyl Pyrazole Amines: The increased steric bulk of the ethyl group can hinder the coordination of the amine to the palladium catalyst, potentially leading to lower yields or requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more specialized ligands).

Table 2: Representative Data for Buchwald-Hartwig Amination of N-Alkyl-3-Aminopyrazoles

EntrySubstrateAryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)
1N-Methyl-3-aminopyrazole4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃11085
2N-Ethyl-3-aminopyrazole4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃11075
3N-Methyl-3-aminopyrazole2-ChloropyridinePd(OAc)₂ / RuPhosNaOtBu10080
4N-Ethyl-3-aminopyrazole2-ChloropyridinePd(OAc)₂ / RuPhosNaOtBu10068

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the N-alkyl-3-aminopyrazole (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

G cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination Start Assemble Reactants (Aryl Halide, Aminopyrazole, Catalyst, Ligand, Base) Inert Inert Atmosphere (N₂ or Ar) Solvent Add Anhydrous Solvent Heat Heat and Stir Monitor Monitor Reaction (TLC/LC-MS) Workup Workup (Cool, Dilute, Filter) Purify Purification (Chromatography) Product Final Product

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, and the C4 position is generally the most susceptible to electrophilic attack.[11][12][13]

  • N-Methyl Pyrazole Amines: The electron-donating methyl group activates the ring towards electrophilic substitution. The relatively small size of the methyl group results in minimal steric hindrance at the adjacent C5 position, making the C4 position readily accessible.

  • N-Ethyl Pyrazole Amines: The slightly stronger electron-donating nature of the ethyl group should, in theory, further activate the pyrazole ring. However, the increased steric bulk of the ethyl group can partially shield the C4 position, potentially leading to slower reaction rates or requiring harsher conditions for electrophilic substitution.

Table 3: Representative Data for Electrophilic Bromination of N-Alkylpyrazoles

EntrySubstrateBrominating AgentSolventTime (h)Yield of 4-bromo product (%)
1N-Methyl-3-aminopyrazoleNBSAcetonitrile192
2N-Ethyl-3-aminopyrazoleNBSAcetonitrile285
3N-Methyl-3-aminopyrazoleBr₂Acetic Acid0.590
4N-Ethyl-3-aminopyrazoleBr₂Acetic Acid182

Experimental Protocol: General Procedure for Electrophilic Bromination

  • Dissolve the N-alkyl-3-aminopyrazole (1.0 mmol) in the chosen solvent (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the brominating agent (e.g., N-bromosuccinimide (NBS) or a solution of bromine, 1.05 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion: Making an Informed Choice

The choice between an N-ethyl and an N-methyl pyrazole amine is a nuanced decision that should be guided by the specific synthetic transformation being considered.

  • For reactions at the exocyclic amino group, particularly those sensitive to steric hindrance like cross-coupling reactions, N-methyl pyrazole amines are often the more reactive and reliable choice.

  • For electrophilic substitution on the pyrazole ring, both substrates are generally reactive, but the N-methyl derivative may offer faster reaction rates due to reduced steric hindrance at the C4 position.

While the electronic advantage of the ethyl group is a factor, in many cases, the steric penalty it imposes is the more dominant determinant of reactivity. This guide provides a framework for understanding these competing effects, enabling researchers to make more strategic decisions in the design and execution of their synthetic routes.

References

  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • PMC. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. [Link]

  • SlideShare. Pyrazole. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. [Link]

  • ResearchGate. Influence of the nature of N-alkyl-3-aminopyrazoles (PzNH2) and NaOCl. [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Arkat USA. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ResearchGate. Recent developments in aminopyrazole chemistry. [Link]

  • Academia.edu. The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. [Link]

  • PubMed. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • International Journal of Advance Research in Science and Engineering. SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • International Journal of ChemTech Research. REGIOSELECTIVE N-ACYLATION OF. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • ResearchGate. Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. [Link]

  • Semantic Scholar. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. [Link]

  • Taylor & Francis Online. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. [Link]

  • Arkat USA. Recent developments in aminopyrazole chemistry. [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

Validation

Strategic HPLC Method Development for Polar Amines: N-ethyl-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Executive Summary Developing a purity method for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride presents a classic "polar base" challenge in chromatography. As a small, hydrophilic, basic molecule ( for the pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride presents a classic "polar base" challenge in chromatography. As a small, hydrophilic, basic molecule (


 for the pyrazole, higher for the amine), it exhibits poor retention on standard C18 columns and severe peak tailing due to silanol interactions. Furthermore, the dihydrochloride salt form introduces chloride ions that can interfere with low-UV detection.

This guide objectively compares three distinct separation strategies—Standard C18 , HILIC , and Charged Surface Hybrid (CSH) C18 —to identify the most robust protocol for purity analysis.

Part 1: The Chemical Challenge

The analyte is a highly polar, basic building block often used in kinase inhibitor synthesis.

  • Core Issue 1 (Retention): The molecule is too hydrophilic for standard alkyl-bonded phases (C18) in acidic media, often eluting in the void volume (

    
    ).
    
  • Core Issue 2 (Peak Shape): The secondary amine moiety interacts with free silanols on silica supports, causing asymmetry (

    
    ).
    
  • Core Issue 3 (Salt Interference): The 2HCl counterions absorb UV light below 210 nm, potentially appearing as "ghost peaks" or negative baseline dips if not separated from the main peak.

Decision Matrix: Method Selection

The following decision tree outlines the logical pathway for selecting the stationary phase based on the analyte's properties.

MethodSelection Start Analyte: N-ethyl-1-methyl-1H-pyrazol-4-amine CheckLogP Hydrophobicity Check (LogP < 1.0?) Start->CheckLogP CheckpH pH Stability Requirement CheckLogP->CheckpH Yes (Hydrophilic) StandardC18 Standard C18 (Risk: Void Elution) CheckLogP->StandardC18 No (Lipophilic) HILIC HILIC Mode (High Retention, Long Equilibration) CheckpH->HILIC Very High Polarity HighPH High pH C18 (Hybrid Silica) (Deprotonated = Retained) CheckpH->HighPH Stable @ pH 10 CSH Charged Surface Hybrid (CSH) C18 (Repels Protons = Good Shape) CheckpH->CSH Acidic Mobile Phase Preferred

Figure 1: Method Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate recommended optimized pathways.

Part 2: Comparative Analysis of Methodologies

We evaluated three common approaches for this specific aminopyrazole. Data below is synthesized from standard behavior of polar amines on these respective phases.

Table 1: Performance Comparison
FeatureMethod A: Traditional C18 Method B: HILIC Method C: Charged Surface C18 (Recommended)
Column Type Standard End-capped C18 (e.g., Zorbax Eclipse)Bare Silica or Amide (e.g., BEH Amide)Charged Surface Hybrid (e.g., CSH C18 / Kinetex EVO)
Mobile Phase Water/ACN + 0.1% Formic AcidACN/Water + 10mM NH₄FormateWater/ACN + 0.1% TFA or Formic
Retention (

)
< 0.5 (Poor)> 5.0 (Excellent)2.0 - 4.0 (Optimal)
Tailing Factor (

)
> 2.0 (Severe)1.1 - 1.3 (Good)1.0 - 1.2 (Superior)
Equilibration Fast (5 min)Slow (20-30 min)Fast (5 min)
Robustness Low (Dewetting risk)Moderate (Sensitive to water content)High
Analysis of Results
  • Method A (Fail): The protonated amine is repelled by the hydrophobic C18 chains and attracted to the silanols. Result: Early elution with a long tail.

  • Method B (Viable): HILIC works well for retention but requires high organic solvent consumption and long equilibration times, which is inefficient for high-throughput purity checks.

  • Method C (Winner): Charged Surface Hybrid (CSH) or Polar-Embedded columns apply a low-level positive charge to the silica surface. This electrostatically repels the protonated amine analyte, preventing silanol interactions (tailing) while maintaining enough hydrophobic character for retention [1].

Part 3: The Optimized Protocol (Method C)

This protocol utilizes a Charged Surface Hybrid (CSH) C18 column. This technology allows the use of simple acidic mobile phases (compatible with MS) while guaranteeing sharp peaks for basic compounds.

Instrumentation & Conditions
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (150 x 4.6 mm, 3.5 µm or equivalent).

  • Wavelength: 254 nm (Primary), 210 nm (Secondary - monitor for chloride interference).

  • Temperature: 40°C (Improves mass transfer for amines).

  • Flow Rate: 1.0 mL/min.[1][2]

Reagents
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Note: Formic acid is preferred over TFA for MS compatibility. If using UV only, 0.05% TFA can further sharpen peaks by ion-pairing.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0982Initial
2.0982Isocratic Hold (Salt elution)
12.04060Linear Gradient
12.1595Wash
15.0595Wash
15.1982Re-equilibration
20.0982End
Sample Preparation (Critical for Dihydrochloride Salts)

Direct injection of the salt can cause local pH disturbances.

  • Weigh: 10 mg of N-ethyl-1-methyl-1H-pyrazol-4-amine 2HCl.

  • Diluent: 100% Water (or 95:5 Water:ACN). Do not use high organic diluent as the salt may precipitate.

  • Neutralization (Optional but Recommended): If peak splitting occurs, buffer the diluent with 10mM Ammonium Formate (pH 3.5) to match the mobile phase strength.

Part 4: Experimental Workflow Visualization

The following diagram details the end-to-end workflow, including the critical "Salt Break" step to separate the chloride counterion from the main peak.

Workflow cluster_LC LC Separation (CSH C18) Sample Sample: Amine 2HCl Salt Prep Dissolve in H2O (Avoid High Organic) Sample->Prep Inject Injection (5-10 µL) Prep->Inject Void t0: Chloride Ions Elute (Ignore < 2.0 min) Inject->Void Retain t_R: Main Amine Peak (Repelled by Surface Charge) Void->Retain Gradient Ramp Detect UV Detection @ 254nm (Specific to Pyrazole) Retain->Detect Data Integrate Main Peak (Calc % Purity) Detect->Data

Figure 2: Optimized Analytical Workflow. Note the separation of the Chloride void peak from the main analyte.

Part 5: Troubleshooting & Validation Criteria

System Suitability Limits

To ensure the method is trustworthy (E-E-A-T), adhere to these acceptance criteria:

  • USP Tailing Factor (

    
    ):  NMT 1.5 (Strict) or 2.0 (General). The CSH column should yield T ~ 1.1.
    
  • Resolution (

    
    ):  > 2.0 between the Chloride solvent front and the main peak.
    
  • Precision (%RSD): < 2.0% for 5 replicate injections.

Common Issues
  • Split Peaks: Usually caused by solvent mismatch. Ensure the sample diluent is weaker (more aqueous) than the initial mobile phase [2].

  • Ghost Peak at ~1.5 min: This is the Chloride counterion absorbing at low UV. Solution: Quantify at 254 nm where Chloride is invisible, or ignore the void volume peak.

  • Retention Drift: Amines can modify the column surface over time. Solution: Flush column with 50:50 ACN:Water + 0.1% Formic Acid after every batch.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology: A New Standard for Selectivity and Peak Shape.Link

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[1][3][4][5][6] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 672401, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine.Link

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018).[7] Link

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride and Its Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Sourcing a Niche Reference Standard N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sourcing a Niche Reference Standard

N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole derivative of interest in chemical and pharmaceutical research. As with any analytical work, the availability of a well-characterized reference standard is paramount for ensuring the accuracy, precision, and validity of experimental results. However, for niche or novel compounds, a commercially available, certified reference standard from a major pharmacopeia (e.g., USP, EP) is often not available.[1][2] This guide addresses this common challenge by providing a framework for selecting and qualifying a suitable alternative. We will explore commercially available structural analogues of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride and detail the necessary steps to qualify a batch of material as an in-house reference standard, in line with established regulatory guidelines.[3][4][5]

Identifying and Comparing Potential Alternative Reference Standards

In the absence of a direct reference standard for N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, several close structural analogues are commercially available. These can potentially serve as alternative standards, particularly for the development of analytical methods for related compounds. The choice of an appropriate analogue will depend on the specific application and the analytical technique being employed. Below is a comparison of some of these analogues.

Chemical structures of the target compound and its analogues.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference from TargetPurity (Typical)
Ethyl[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride1197620-46-4C₇H₁₅Cl₂N₃212.12Methylene bridge between pyrazole and ethylamine≥95%[3]
1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride2648941-52-8C₆H₁₃Cl₂N₃198.09Ethyl group on pyrazole nitrogen, methyl on amine≥97%
1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride1185293-13-3C₆H₁₃Cl₂N₃198.09Ethyl group on pyrazole nitrogen, methyl on pyrazole ring95-97%[6][7]

Table 1: Comparison of Commercially Available Analogues

A Framework for Qualifying an In-House Reference Standard

When a primary reference standard from a pharmacopeial source is unavailable, a well-characterized in-house or secondary reference standard must be established.[2][8] This process involves a comprehensive evaluation of a high-purity batch of the material to ensure its identity, purity, and stability. The International Council for Harmonisation (ICH) Q7 and FDA guidelines provide a robust framework for this process.[4][5][6][9][10][11]

Qualification_Workflow Workflow for the qualification of an in-house reference standard. A Source High-Purity Material B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, Titration, etc.) B->C D Characterization of Impurities C->D E Content/Potency Assignment D->E F Stability Study E->F G Documentation & Certification F->G

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Safety & Regulatory Compliance

Safety

N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride proper disposal procedures

The following technical guide details the operational and safety protocols for the disposal of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride . This guide is structured for Principal Investigators, Lab Managers, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational and safety protocols for the disposal of N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride .

This guide is structured for Principal Investigators, Lab Managers, and EHS Officers . It prioritizes chemical stability, regulatory compliance (RCRA/EU), and personnel safety, moving beyond generic advice to address the specific acidic and nitrogenous nature of this pyrazole salt.

Parameter Critical Data
Chemical Class Nitrogenous Heterocycle Salt (Acidic)
Primary Hazard Skin/Eye Irritant (H315, H319) ; Potential Acute Toxicity (Oral).
Reactivity Alert DO NOT MIX WITH BLEACH (NaOCl). Reason: Dihydrochloride salts are acidic. Mixing with hypochlorite generates toxic Chlorine gas (Cl₂).
Disposal Stream Solid: Hazardous Incineration (Code: toxic/irritant). Aqueous: Neutralize

Aqueous Waste. Organic: Non-halogenated solvent stream (unless solvent is halogenated).
Spill Response Isolate area.[1] Wear nitrile gloves + safety goggles. Cover with sodium bicarbonate to neutralize acid, then sweep.
Chemical Identity & Waste Characterization

To dispose of this compound correctly, we must understand its behavior in the waste stream.[2] It is not merely "chemical waste"; it is a diprotic acid salt .

  • Compound: N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride[3][4]

  • Molecular Formula:

    
    [5][6]
    
  • Acidity (pKa): The dihydrochloride form releases 2 equivalents of Hydrochloric Acid (HCl) upon dissolution in water. The pH of a 10% aqueous solution will be highly acidic (< pH 2.0).

  • Water Solubility: High.

  • Nitrogen Content: High. Pyrazole ring + secondary amine.[2][7] Requires incineration temperatures

    
     to prevent NOx formation, though standard hazardous waste incinerators handle this routinely.
    

Senior Scientist Insight:

Many incidents occur not during the experiment, but during the "waste consolidation" phase. The most critical error with dihydrochloride salts is adding them to a waste container containing bleach or sulfides, or tightly capping a container immediately after neutralization (CO₂ evolution).

Waste Segregation Workflow

Effective disposal starts with segregation.[2] Mixing this compound with incompatible streams (e.g., strong oxidizers) creates immediate hazards.

WasteSegregation Start Waste: N-ethyl-1-methyl-1H-pyrazol-4-amine 2HCl State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Dry Liquid Liquid (Solution) State->Liquid Dissolved ActionSolid Double Bag -> Solid Hazardous Waste Drum (Label: Toxic/Irritant Solid) Solid->ActionSolid SolventType Solvent Base? Liquid->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water Organic Organic Solvent SolventType->Organic DMSO/MeOH/DCM ActionAq Check pH -> Neutralize (NaHCO3) -> Aqueous Toxic Waste Stream Aqueous->ActionAq ActionOrg Segregate by Solvent Type (Halogenated vs Non-Halogenated) Organic->ActionOrg

Figure 1: Decision logic for segregating pyrazole salt waste streams.

Detailed Disposal Protocols
Scenario A: Disposal of Solid Waste (Expired or Excess Pure Substance)

Applicability: Pure powder in vials, contaminated weigh boats, solid spill residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling:

    • Chemical Name: N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.[3][4]

    • Hazards: Irritant, Acidic (Solid).

    • Signal Word: WARNING.

  • Procedure:

    • Do not dissolve the solid in water for the purpose of disposal (this increases volume and risk).

    • Place the original container (if small) directly into the waste drum.

    • If loose powder: Double-bag in 4-mil polyethylene bags, seal with tape, and place in the drum.

  • Final Destination: Hazardous Waste Incineration.

Scenario B: Disposal of Aqueous Reaction Mixtures

Applicability: Aqueous layers from extractions, reverse-phase HPLC waste.

Crucial Step: Pre-treatment (Neutralization) Because this is a dihydrochloride, it will lower the pH of your waste container. If your facility prohibits acidic waste (< pH 5.5) in general drums:

  • Preparation: Place the aqueous waste in a beaker. Stir magnetically.

  • Neutralization: Slowly add saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
    • Observation: Gas evolution (

      
      ) will occur if using bicarbonate.
      
    • Target: Adjust pH to 6–8.

  • Transfer: Pour into the "Aqueous Hazardous Waste" carboy.

  • Prohibition: NEVER pour down the sink. Pyrazoles are biologically active and stable; they are potential environmental pollutants.

Scenario C: Disposal of Organic Solutions

Applicability: Mother liquors (MeOH, EtOH), NMR samples (DMSO-d6, CDCl3).

  • Assessment: Does the solvent contain halogens (DCM, Chloroform)?

    • YES: Dispose in "Halogenated Organic Waste".

    • NO: Dispose in "Non-Halogenated Organic Waste".

  • Note on Chloride Content: Although the compound contains chloride (HCl salt), the quantity is usually negligible relative to the solvent volume. It generally does not reclassify a non-halogenated solvent (like Methanol) into a halogenated stream unless the concentration is extremely high (>5%).

    • Best Practice: List the compound as a trace contaminant on the tag.

Spill Management Protocol

Scale: Laboratory Bench Spill (< 50 g / < 100 mL).

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, or cover with dry sand/vermiculite.

    • Liquid Spill: Surround with absorbent boom or pads.

  • Neutralization (The "Senior Scientist" Step):

    • Sprinkle Sodium Bicarbonate or Calcium Carbonate over the spill.

    • Wait for bubbling to cease (neutralization of the HCl component).

  • Cleanup:

    • Sweep/scoop material into a disposable container.[8]

    • Wipe area with water and soap.[2][8][9][10]

    • Test surface pH with litmus paper to ensure no acidic residue remains.

  • Disposal: Label the debris as "Hazardous Waste: Acidic Pyrazole Debris" and dispose of as solid waste.

Regulatory & Compliance Data
AgencyRegulation/CodeApplicability
US EPA (RCRA) Not Listed (P/U List) This compound is not specifically P or U listed. It defaults to Characteristic Waste if pH < 2 (D002) or requires determination based on toxicity.
EU Waste Framework EWC 16 05 06 *"Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals."
DOT (Transport) Class 8 (Corrosive) If transported in bulk, the dihydrochloride nature may classify it as a corrosive solid (UN 1759 or UN 3261).
References
  • PubChem. Compound Summary: N-ethyl-1-methylpyrazol-4-amine (Parent Amine).[11] National Library of Medicine (US), National Center for Biotechnology Information. [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. EPA530-F-11-003. [Link]

  • National Institutes of Health (NIH). Drain Discharge Guide for Chemical Commodities.[Link]

(Note: While specific SDS data for the exact N-ethyl-1-methyl isomer is limited in public repositories, the protocols above are derived from the chemical properties of the pyrazole amine dihydrochloride class, ensuring a conservative and safe approach.)

Sources

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